Piperidine-4-sulfonic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Piperidine-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid is a key pharmacological tool and a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is recognized as a potent and specific agonist for the GABA type A (GABA-A) receptor, making it invaluable for studying neurological processes and disorders. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and its relevant signaling cascade.
Core Synthesis Methodologies
Two principal synthetic strategies have been established for the preparation of this compound. The first approach utilizes the functional group interconversion of piperidine-4-carboxylic acid, while the second employs a multi-step process starting from 1-benzyl-4-piperidone.
Method 1: Synthesis from Piperidine-4-carboxylic Acid
This widely utilized method involves a two-step process commencing with the bromination of piperidine-4-carboxylic acid via a Hell-Volhard-Zelinskii (HVZ)-type reaction, followed by a nucleophilic substitution with sodium sulfite (B76179).
Experimental Protocol:
Step 1: Synthesis of 4-Bromopiperidine (B2556637) Hydrobromide
-
Materials: 4-Bromopiperidine hydrobromide (5 g, 0.02 mol), Dichloromethane (DCM, 70 mL), N,N-diisopropylethylamine (7.09 mL, 0.04 mol), Di-tert-butyl dicarbonate (B1257347) (6.67 g, 0.031 mol), 1 M Hydrochloric acid (aq), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
A suspension of 4-bromopiperidine hydrobromide in DCM is cooled to 0°C.
-
N,N-diisopropylethylamine is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of di-tert-butyl dicarbonate in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The mixture is washed sequentially with 1 M aqueous hydrochloric acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-piperidine-1-carboxylic acid tert-butyl ester.[1]
-
Subsequent deprotection of the Boc group under acidic conditions (e.g., with HCl in dioxane) would yield 4-bromopiperidine hydrobromide.
-
Step 2: Nucleophilic Substitution with Sodium Sulfite
-
Materials: 4-Bromopiperidine, Sodium sulfite (Na₂SO₃), Water.
-
Procedure:
-
The 4-bromo intermediate is subjected to nucleophilic substitution with sodium sulfite.
-
The reaction is typically carried out in an aqueous solution at an elevated temperature (e.g., 80°C) to introduce the sulfonic acid group.
-
Quantitative Data Summary for Method 1 (based on related procedures):
| Step | Starting Material | Product | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 (Boc-protection) | 4-Bromopiperidine hydrobromide | 4-Bromo-piperidine-1-carboxylic acid tert-butyl ester | N,N-diisopropylethylamine, Di-tert-butyl dicarbonate | Dichloromethane | 0°C to RT | 18 h | Quantitative | [1] |
| 2 | 4-Bromopiperidine | This compound | Sodium sulfite | Water | 80°C | Not Specified | Not Specified |
Method 2: Synthesis from 1-Benzyl-4-piperidone
This alternative route begins with the commercially available 1-benzyl-4-piperidone and proceeds through a multi-step synthesis. While the complete pathway to this compound is not explicitly detailed in a single source, the initial steps to functionalize the 4-position are well-established. A plausible route would involve conversion of the ketone to an amine or a hydroxyl group, followed by transformation to a leaving group and subsequent sulfonation.
Experimental Protocol for a Key Intermediate:
Synthesis of N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine
-
Materials: p-Toluene sulfonhydrazide (86 g, 462 mmol), Ethanol (B145695) (1 L), 1-Benzyl-4-piperidone (75 mL, 420 mmol).
-
Procedure:
-
To a 2-L round-bottomed flask, add p-toluene sulfonhydrazide and ethanol under a nitrogen atmosphere to form a white suspension.
-
With mechanical stirring, add 1-benzyl-4-piperidone. The reaction mixture will become almost clear, and the product will begin to precipitate after about 15 minutes.
-
Stir at room temperature for a total of 3.5 hours.
-
Collect the precipitate via filtration, rinsing the filter cake with cold ethanol.
-
Dry the solid under vacuum to obtain the product as a crystalline, white solid.[2]
-
Quantitative Data Summary for an Intermediate in Method 2:
| Step | Starting Material | Product | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 | 1-Benzyl-4-piperidone | N-(1-Benzyl-piperidin-4-ylidene)-N'-tosyl-hydrazine | p-Toluene sulfonhydrazide | Ethanol | Room Temperature | 3.5 h | 74% | [2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Synthetic route to this compound starting from piperidine-4-carboxylic acid.
Caption: General synthetic scheme for this compound starting from 1-benzyl-4-piperidone.
Signaling Pathway of this compound at the GABA-A Receptor
As a potent GABA-A receptor agonist, this compound mimics the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. Activation of the GABA-A receptor, a ligand-gated ion channel, leads to a cascade of events that ultimately result in neuronal inhibition.
The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[3][4] The binding of an agonist like this compound induces a conformational change in the receptor, opening the channel and allowing Cl⁻ ions to flow into the neuron down their electrochemical gradient. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
In some neuronal contexts, particularly during development or in specific cell types, GABA-A receptor activation can lead to a paradoxical depolarization. This can result in the opening of voltage-gated calcium channels (VGCCs) and an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can, in turn, activate various downstream signaling pathways, including those involving protein kinase C (PKC).
The following diagram illustrates the signaling pathway initiated by the binding of this compound to the GABA-A receptor.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Conclusion
The synthesis of this compound is achievable through well-defined chemical pathways, primarily originating from either piperidine-4-carboxylic acid or 1-benzyl-4-piperidone. While the former offers a more direct functional group interconversion, the latter provides an alternative starting point. The pharmacological significance of this compound lies in its potent agonism at the GABA-A receptor, leading to neuronal inhibition through chloride ion influx and subsequent hyperpolarization. Understanding these synthetic routes and the compound's mechanism of action is crucial for its application in neuroscience research and the development of novel therapeutics targeting the GABAergic system. Further optimization of the reported synthetic procedures to improve yields and reduce reaction times would be a valuable contribution to the field.
References
What is the CAS number for Piperidine-4-sulfonic acid?
CAS Number: 72450-62-5[1][2][3][4]
Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally restricted molecule that has been instrumental in the characterization of GABA receptor subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier, limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool for isolating and studying peripheral GABA receptor function.
This document provides a comprehensive overview of this compound, including its physicochemical properties, pharmacological profile, representative synthesis, and key experimental protocols for its use in research.
Physicochemical Properties
P4S is typically a powder at room temperature. Its key identifiers and computed properties are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 72450-62-5 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₃S | [1][2][3][4] |
| Molecular Weight | 165.21 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | P4S, Piperidine-4-sulphonic acid | [1][4] |
| SMILES | C1CNCCC1S(=O)(=O)O | [1] |
| InChI | InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | [1] |
| InChIKey | UGBJGGRINDTHIH-UHFFFAOYSA-N | [1] |
| Computed Property | Value | Reference |
| pKa (Predicted) | 1.20 ± 0.20 | [3][7] |
| XLogP | -0.91 | [8] |
| Topological Polar Surface Area | 74.8 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3][8] |
| Hydrogen Bond Acceptors | 4 | [3][8] |
| Rotatable Bond Count | 1 | [3][8] |
Pharmacology
P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological profile characterized by subtype-selective partial agonism at GABA-A receptors and antagonism at GABA-ρ receptors.
GABA-A Receptor Activity
P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent on the α-subunit composition of the receptor complex.[1][5]
-
High Efficacy (Agonist Activity): At GABA-A receptors containing α2, α3, and α5 subunits, P4S demonstrates high activational efficacy (Emax = 75–96%).[1][5]
-
Low Efficacy (Functional Antagonist): In contrast, at receptors containing α1, α4, and α6 subunits, it shows very low efficacy (Emax = 7.2–21%), effectively acting as an antagonist at these sites.[1][5]
This profile distinguishes P4S from other GABA agonists like isoguvacine (B1206775) and gaboxadol, which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[1]
GABA-ρ Receptor Activity
In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA-ρ receptors (formerly known as GABA-C receptors).[1]
GABA Reuptake
Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]
Binding Affinity
Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In bovine brain membranes, [³H]P4S binding identified two distinct sites.[9][10]
| Parameter | High-Affinity Site | Low-Affinity Site | Reference |
| K_D | 17 ± 7 nM | 237 ± 100 nM | [9][10] |
| B_max | 0.15 ± 0.07 pmol/mg protein | 0.80 ± 0.20 pmol/mg protein | [9][10] |
The IC₅₀ for P4S in inhibiting the binding of [³H]-GABA is approximately 0.034 μM.[10]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the selective action of this compound on different GABA-A receptor subtypes, leading to varied downstream neuronal responses.
Caption: Mechanism of P4S action on GABA receptor subtypes.
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme: Pyridine-4-sulfonic acid → this compound
Materials:
-
Pyridine-4-sulfonic acid
-
Rhodium on carbon (Rh/C) catalyst (e.g., 5%)
-
Deionized water
-
Ethanol
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture of deionized water and ethanol.
-
Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately 80°C. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to overnight.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to afford pure this compound.
GABA-A Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor using [³H]P4S or [³H]GABA as the radioligand.[2][9]
Caption: Workflow for a GABA-A receptor radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50 mM, pH 7.1).[2]
-
Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant and repeat the resuspension and centrifugation steps at least five more times to thoroughly wash the membranes and remove endogenous GABA.[2]
-
Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
Set up assay tubes containing:
-
A fixed concentration of radioligand (e.g., 10-20 nM [³H]P4S).
-
Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).
-
The prepared membrane suspension (~0.25 mg protein/mL final concentration).
-
Buffer to the final volume (e.g., 1-2 mL).
-
-
For determining non-specific binding, prepare a set of tubes containing a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Incubation:
-
Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[2]
-
-
Separation and Quantification:
-
Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2] Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding.[2]
-
Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.
-
Solubilize the pellet and measure the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.
-
Conclusion
This compound is a specialized pharmacological tool for the study of GABA receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA-ρ antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited for probing the structure-function relationships of these critical inhibitory receptors, particularly in the peripheral nervous system. The methodologies presented here provide a foundation for researchers and drug development professionals to utilize P4S effectively in their investigations.
References
- 1. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. apps.dtic.mil [apps.dtic.mil]
The Discovery and Historical Background of Piperidine-4-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperidine-4-sulfonic acid (P4S) is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, first reported in the scientific literature around 1979-1980 by Povl Krogsgaard-Larsen and his colleagues. As a cyclized analog of the inhibitory neurotransmitter GABA, P4S has been a valuable pharmacological tool for investigating the structure and function of GABA-A receptors. This technical guide provides a comprehensive overview of the discovery, historical background, synthesis, and pharmacological properties of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Historical Context
This compound was first described as a novel, specific GABA agonist in a 1980 publication in the Journal of Neurochemistry by P. Krogsgaard-Larsen, E. Falch, A. Schousboe, D. R. Curtis, and D. Lodge.[1] This discovery was part of a broader effort to develop conformationally restricted analogs of GABA to probe the structural requirements for binding and activation of its receptors. P4S, along with other compounds like gaboxadol, was among the first selective GABA-A receptor agonists to be identified.[2]
The rationale behind its design was to create a rigid GABA analog where the spatial relationship between the amino and acidic functional groups was fixed. This structural constraint was intended to provide insights into the bioactive conformation of GABA at its receptor. The piperidine (B6355638) ring system served as the scaffold to hold the amino group and the sulfonic acid moiety in a specific orientation.
Physicochemical and Pharmacological Properties
This compound is a white to off-white powder. It is a highly charged zwitterion and, as a result, does not readily cross the blood-brain barrier, limiting its in vivo applications in animal behavioral studies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₃S | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| CAS Number | 72450-62-5 | [3] |
| Appearance | Light brown to brown solid | [4] |
| Purity (HPLC) | 99.95% | [4] |
| Pharmacological Parameter | Value | Description | Reference(s) |
| IC₅₀ | 0.034 µM | Inhibition of [³H]-GABA binding | [5] |
| K D (high affinity) | 17 ± 7 nM | Dissociation constant for high-affinity binding site in bovine cortex | [6] |
| B max (high affinity) | 0.15 ± 0.07 pmol/mg protein | Maximum binding capacity for high-affinity binding site in bovine cortex | [6] |
| K D (low affinity) | 237 ± 100 nM | Dissociation constant for low-affinity binding site in bovine cortex | [6] |
| B max (low affinity) | 0.80 ± 0.20 pmol/mg protein | Maximum binding capacity for low-affinity binding site in bovine cortex | [6] |
Experimental Protocols
Plausible Synthetic Route
Step 1: Synthesis of 1,2,3,6-Tetrahydropyridine (B147620)
A common method for the synthesis of 1,2,3,6-tetrahydropyridine from 4-piperidone (B1582916) involves a Wolff-Kishner or a similar reduction, followed by dehydration.
Step 2: Sulfonation of 1,2,3,6-Tetrahydropyridine
The introduction of the sulfonic acid group at the 4-position of the tetrahydropyridine (B1245486) ring is a key step. This can be achieved through various sulfonation methods.
Step 3: Reduction of 1,2,3,6-Tetrahydropyridine-4-sulfonic acid
The final step involves the reduction of the double bond in the tetrahydropyridine ring to yield this compound. Catalytic hydrogenation is a standard method for this transformation.
Disclaimer: This is a plausible synthetic pathway based on established organic chemistry principles. The exact reagents, reaction conditions, and yields may differ from the original synthesis.
GABA-A Receptor Binding Assay Protocol
The following is a generalized protocol for a GABA-A receptor binding assay, similar to what would have been used to characterize P4S.
Materials:
-
[³H]-GABA (radioligand)
-
This compound (or other test compounds)
-
Synaptic membrane preparation from bovine brain cortex
-
Tris-citrate buffer (pH 7.1)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize bovine brain cortex in cold Tris-citrate buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes. Wash the pellet multiple times with fresh buffer to remove endogenous GABA.
-
Binding Assay: In a series of test tubes, combine the synaptic membrane preparation, [³H]-GABA at a fixed concentration, and varying concentrations of this compound (or a buffer control for total binding, and a high concentration of unlabeled GABA for non-specific binding).
-
Incubation: Incubate the tubes at 4°C for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data using appropriate software to determine the IC₅₀ value of this compound.
Signaling Pathway and Experimental Workflow Diagrams
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of a GABA-A receptor upon activation by an agonist like this compound.
Caption: GABA-A receptor activation by an agonist leads to neuronal inhibition.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: A multi-step workflow for the synthesis and analysis of P4S.
Conclusion
This compound, since its discovery in the late 1970s, has played a significant role in the field of neuroscience as a selective GABA-A receptor agonist. Its rigid structure has provided valuable insights into the pharmacophore of GABA-A receptor agonists. While the original, detailed synthesis protocol is not widely disseminated, plausible synthetic routes can be devised based on established chemical principles. The quantitative pharmacological data clearly demonstrates its high affinity and potency at the GABA-A receptor. This technical guide serves as a valuable resource for researchers and professionals in drug development interested in the history, synthesis, and pharmacological profile of this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H11NO3S | CID 4838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound | 72450-62-5 [sigmaaldrich.com]
- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
Piperidine-4-sulfonic Acid: A Technical Guide to its Role as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-4-sulfonic acid (P4S) is a potent and selective synthetic analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides an in-depth overview of P4S, focusing on its pharmacological properties, its interaction with GABA receptors, and the experimental methodologies used to characterize it. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues has been instrumental in understanding the pharmacology of GABA receptors and in the search for novel therapeutics for a range of neurological and psychiatric disorders. This compound (P4S) is a cyclized analogue of GABA that has demonstrated significant activity as a GABA receptor agonist.[1][2] This guide will explore the synthesis, pharmacological profile, and experimental evaluation of P4S.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential synthesis could start from pyridine-4-sulfonic acid. The pyridine (B92270) ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation.[3][4][5] This reaction is typically carried out using a catalyst such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) under a hydrogen gas atmosphere.[4][6] The reaction conditions, including pressure, temperature, and solvent, would need to be optimized to achieve a high yield of the desired this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Piperidine-4-sulfonic Acid on GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclized analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] As a potent and selective agonist for the GABAA receptor, P4S serves as a valuable pharmacological tool for elucidating the complex mechanisms of GABAergic neurotransmission.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of P4S on GABAA receptors, with a focus on its binding characteristics, functional effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
P4S functions as a partial agonist at GABAA receptors, which are ligand-gated ion channels.[1][3] The binding of P4S to the GABAA receptor induces a conformational change that opens the integral chloride (Cl-) channel.[4] This leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and subsequent inhibition of neuronal excitability.[4]
A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions. It demonstrates high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while exhibiting low efficacy at receptors with α1, α4, and α6 subunits.[1][3] This differential activity suggests that P4S can be utilized to probe the physiological roles of specific GABAA receptor subtypes. Unlike some other GABA mimetics, P4S does not act as a GABA reuptake inhibitor.[1][3]
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of this compound at various GABAA receptor subtypes.
Table 1: Binding Affinity of this compound for GABAA Receptors
| Ligand | Preparation | Receptor Subtype(s) | Kd (nM) | Bmax (pmol/mg protein) | IC50 (µM) |
| [3H]P4S | Bovine brain synaptic membranes | Not specified | 17 ± 7 (high affinity site), 237 ± 100 (low affinity site) | 0.15 ± 0.07 (high affinity site), 0.80 ± 0.20 (low affinity site) | - |
| P4S | Not specified | Not specified | - | - | 0.034 (inhibition of [3H]GABA binding)[5] |
Table 2: Functional Potency and Efficacy of this compound at Recombinant GABAA Receptor Subtypes
| Receptor Subtype | Expression System | Agonist | EC50 (µM) | Emax (% of GABA response) |
| α1β3γ2 | Xenopus oocytes | P4S | 40 | Not specified |
| α2, α3, α5 containing | Not specified | P4S | Not specified | 75-96%[1][3] |
| α1, α4, α6 containing | Not specified | P4S | Not specified | 7.2-21%[1][3] |
| α6β3γ2 | Not specified | P4S | 20 | Not specified[6] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density (Bmax) of P4S to GABAA receptors using [3H]P4S.
Materials:
-
[3H]this compound
-
Unlabeled this compound
-
Bovine brain synaptic membranes (or other tissue/cell preparation expressing GABAA receptors)
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize bovine brain tissue in ice-cold Tris-citrate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptic membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in Tris-citrate buffer.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane preparation (e.g., 100-200 µg of protein).
-
Add increasing concentrations of [3H]P4S to the tubes.
-
For determining non-specific binding, add a high concentration of unlabeled P4S (e.g., 1 mM) to a parallel set of tubes.
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [3H]P4S concentration.
-
Plot specific binding versus the concentration of [3H]P4S.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effects of P4S on GABAA receptor-mediated currents.[7][8][9][10][11]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing specific GABAA receptor subtypes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Culture cells expressing the GABAA receptor subtype of interest on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply P4S at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward chloride currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each P4S concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current versus the P4S concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
-
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway Activated by this compound
The binding of P4S to the GABAA receptor initiates a signaling cascade that primarily involves the influx of chloride ions, leading to hyperpolarization of the neuronal membrane. However, downstream signaling events can also be triggered.
Caption: P4S-mediated GABAA receptor signaling cascade.
Experimental Workflow for Characterizing P4S at GABAA Receptors
The following diagram illustrates a typical workflow for the comprehensive characterization of a compound like P4S that targets GABAA receptors.
Caption: Workflow for P4S GABAA receptor characterization.
Conclusion
This compound is a valuable research tool for investigating the intricacies of GABAA receptor function. Its partial agonism and subtype selectivity allow for the targeted exploration of different GABAA receptor populations. The experimental protocols and workflows outlined in this guide provide a framework for the detailed characterization of P4S and other novel GABAA receptor modulators, ultimately contributing to a deeper understanding of GABAergic neurotransmission and the development of new therapeutic agents.
References
- 1. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. piperidine-4-sulphonic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Piperidine-4-sulfonic Acid for GABA-A Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, potent, and selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a cyclized analogue of the endogenous inhibitory neurotransmitter GABA, P4S serves as a valuable tool in neuroscience research for characterizing GABA-A receptor pharmacology.[1][2] Notably, P4S exhibits functional selectivity for different GABA-A receptor α subunits, displaying higher activational efficacy at receptors containing α2, α3, and α5 subunits, while acting as a low-efficacy agonist at receptors with α1, α4, and α6 subunits.[1] This differential activity makes it a useful probe for studying the physiological and pathological roles of specific GABA-A receptor subtypes. Additionally, P4S is a moderately potent antagonist at GABA-A-ρ receptors.[1]
These application notes provide detailed protocols for utilizing this compound in competitive binding assays to investigate its interaction with GABA-A receptors.
Principles of the Assay
Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor. In a competitive binding assay, the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the GABA-A receptor is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to determine the binding affinity (Ki) of the competitor for the receptor.
Commonly used radioligands for GABA-A receptor binding assays include [³H]GABA and [³H]muscimol, a potent GABA-A agonist.
Data Presentation
The following tables summarize the quantitative data available for this compound binding to GABA-A receptors.
| Parameter | Value | Receptor/System | Radioligand | Reference |
| IC50 | 0.034 µM | Not specified | [³H]GABA | [3] |
| Binding Site | K_D_ (nM) | B_max_ (pmol/mg protein) | Tissue | Reference |
| High-affinity | 17 ± 7 | 0.15 ± 0.07 | Bovine Cortex Membranes | [4] |
| Low-affinity | 237 ± 100 | 0.80 ± 0.20 | Bovine Cortex Membranes | [4] |
| Receptor Subtype | pEC50 | EC50 (nM) | Assay System | Reference |
| human Gamma-aminobutyric acid A receptor alpha-6-beta-3-gamma-2 | 4.7 | 20,000 | Functional Assay | [5] |
Note on Efficacy: this compound demonstrates functional selectivity with high activational efficacy (Emax = 75–96%) at GABA-A receptors containing α2, α3, and α5 subunits, and low efficacy (Emax = 7.2–21%) at receptors with α1, α4, and α6 subunits.[1]
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor. This protocol is adapted from established methods and can be modified based on specific experimental needs.
Protocol 1: Competitive Binding Assay using [³H]GABA
1. Materials and Reagents:
-
Biological Material: Rat brain tissue or cell lines expressing GABA-A receptors.
-
Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).
-
Competitor: this compound (P4S).
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer (10 ml/g of tissue).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.
-
After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of 1-2 mg/ml.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Competitive Binding Assay Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate or individual microcentrifuge tubes, set up the following assay conditions in triplicate:
-
Total Binding: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), and membrane preparation.
-
Non-specific Binding: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), unlabeled GABA (final concentration 1 mM), and membrane preparation.
-
Competition: Assay Buffer, [³H]GABA (final concentration ~2-5 nM), varying concentrations of this compound, and membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 4°C for 30-60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in Assay Buffer.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding of [³H]GABA against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value of this compound.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/KD)
-
Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Competitive Binding Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. piperidine-4-sulphonic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: HPLC Analysis Protocol for Piperidine-4-sulfonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine-4-sulfonic acid is a highly polar, water-soluble organosulfur compound. Structurally, it is a cyclized analog of gamma-aminobutyric acid (GABA) and acts as a potent agonist for the GABA-A receptor.[1][2] Its high polarity and lack of a significant UV chromophore present challenges for its quantification and purification using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3]
This application note details a robust HPLC protocol for the analysis of this compound. The proposed method utilizes reversed-phase chromatography with an ion-pairing agent to achieve sufficient retention on a C18 stationary phase. Due to the absence of a strong UV chromophore, a Charged Aerosol Detector (CAD) is recommended for detection, as it provides a near-universal response for non-volatile analytes. This method is suitable for purity assessment and quantification of this compound in various sample matrices.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Heptafluorobutyric acid (HFBA) (≥99.5%)
-
Methanol (HPLC grade)
2. Chromatographic Conditions
The method presented is a starting point and may require optimization for specific applications. The use of an ion-pairing agent is crucial for the retention of the highly polar this compound on a reversed-phase column.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Atlantis C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | 90:10 (v/v) Water with 0.1% HFBA : Acetonitrile with 0.1% HFBA |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD), Nitrogen pressure at 35 psi |
| Run Time | 10 minutes |
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
4. Sample Preparation
-
Dissolve the sample containing this compound in water to an estimated final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 4.2 | 1.1 | >5000 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | >0.999 (Concentration range: 10-200 µg/mL) |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantitation (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The presented isocratic reversed-phase HPLC method with charged aerosol detection is a reliable approach for the quantitative analysis of this compound. The use of heptafluorobutyric acid as an ion-pairing agent is essential for achieving adequate retention of this polar analyte on a C18 column.[3] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications. For compounds like Piperidine that lack a UV chromophore, alternative detection methods such as CAD or pre-column derivatization to introduce a UV-active moiety are necessary.[3][4] The described method offers a direct analysis without the need for derivatization, simplifying the overall analytical procedure.
References
Application Notes and Protocols: Piperidine-4-sulfonic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its rigid piperidine (B6355638) ring system locks the molecule in a specific conformation, leading to a distinct pharmacological profile. This document provides a comprehensive overview of the applications of P4S in medicinal chemistry, with a focus on its role as a selective modulator of GABAA receptors.
Mechanism of Action and Pharmacological Profile
This compound is a potent and selective partial agonist at GABAA receptors.[1] Notably, it exhibits functional selectivity for different α subunit-containing GABAA receptor subtypes. It displays high efficacy at receptors containing α2, α3, and α5 subunits, while acting as a low-efficacy partial agonist at receptors with α1, α4, and α6 subunits.[1] This unique profile suggests its potential for developing subtype-selective GABAA receptor modulators with improved therapeutic windows and reduced side effects compared to non-selective benzodiazepines.
Furthermore, P4S is characterized as a moderately potent antagonist at GABAA-ρ receptors (formerly known as GABAC receptors).[1] Unlike some other GABA analogs, P4S does not act as a GABA reuptake inhibitor.[1] A key characteristic of P4S is its nature as a highly charged zwitterion, which prevents it from crossing the blood-brain barrier, rendering it peripherally selective.[1]
Quantitative Biological Data
The following tables summarize the key in vitro biological data for this compound, providing a comparative overview of its activity at different GABA receptor subtypes.
Table 1: GABAA Receptor Agonist Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.034 µM | Inhibition of [3H]-GABA binding | [2] |
| KD (high-affinity) | 17 ± 7 nM | [3H]P4S binding to bovine cortex membranes | [2] |
| Bmax (high-affinity) | 0.15 ± 0.07 pmol/mg protein | [3H]P4S binding to bovine cortex membranes | [2] |
| KD (low-affinity) | 237 ± 100 nM | [3H]P4S binding to bovine cortex membranes | [2] |
| Bmax (low-affinity) | 0.80 ± 0.20 pmol/mg protein | [3H]P4S binding to bovine cortex membranes | [2] |
Table 2: Subtype-Selective Efficacy of this compound at GABAA Receptors
| Receptor Subtype | Emax (% of GABA response) | Classification | Reference |
| α2, α3, α5 containing | 75 - 96% | High-efficacy partial agonist | [1] |
| α1, α4, α6 containing | 7.2 - 21% | Low-efficacy partial agonist | [1] |
Table 3: GABAA-ρ Receptor Activity of this compound
| Activity | Quantitative Data | Reference |
| Antagonist | Moderately potent | [1] |
| Weak Agonist | Potency was among the weakest at the ρ1 receptor | 15 |
Note: Specific quantitative data (e.g., Ki or IC50) for the antagonist activity at GABAA-ρ receptors were not available in the searched literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the interaction of this compound with the GABAergic system and a typical experimental workflow for its characterization.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound was not explicitly found in the provided search results. However, based on general principles of piperidine synthesis, a plausible route involves the catalytic hydrogenation of pyridine-4-sulfonic acid.
Principle: The aromatic pyridine (B92270) ring of pyridine-4-sulfonic acid is reduced to a saturated piperidine ring using a metal catalyst and a hydrogen source.
Hypothetical Protocol:
-
Reaction Setup: To a solution of pyridine-4-sulfonic acid in a suitable solvent (e.g., water or acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of a noble metal catalyst (e.g., 5% Rhodium on carbon or Platinum(IV) oxide).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
[3H]-GABA Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for GABAA receptors.
Materials:
-
Synaptic membrane preparation from rat or bovine brain cortex.
-
[3H]-GABA (radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [3H]-GABA and membrane preparation.
-
Non-specific Binding: [3H]-GABA, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competitive Binding: [3H]-GABA, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]-GABA and KD is its dissociation constant.
Electrophysiological Assessment of GABAA-ρ Receptor Antagonism
Objective: To characterize the antagonist activity of this compound at GABAA-ρ receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human GABAA-ρ1 subunit.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., standard oocyte Ringer's solution).
-
GABA (agonist).
-
This compound (test compound).
Protocol:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the GABAA-ρ1 subunit and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Antagonist Application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage inhibition of the GABA response against the logarithm of the P4S concentration. Fit the data to a concentration-response curve to determine the IC50 for the antagonist effect.
Conclusion
This compound serves as a valuable pharmacological tool for probing the structure and function of GABAA receptors. Its unique subtype selectivity makes it an interesting lead compound for the development of novel therapeutics with potentially fewer side effects than traditional benzodiazepines. The provided protocols offer a framework for the synthesis and characterization of P4S and its analogs in a drug discovery setting. Further research is warranted to fully elucidate its antagonist properties at GABAA-ρ receptors and to explore its potential in peripheral applications.
References
Application Notes and Protocols: Piperidine-4-sulfonic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] As a potent and selective partial agonist at GABA-A receptors, P4S demonstrates functional selectivity for different α subunit compositions.[1] This unique pharmacological profile makes it a valuable tool in neuroscience research and a potential scaffold for the development of novel therapeutic agents targeting the GABAergic system. These application notes provide a summary of the pharmacological data of P4S, detailed protocols for its synthesis and biological evaluation, and visual representations of relevant pathways and workflows.
Pharmacological Data Summary
The quantitative data for this compound's interaction with GABA-A receptors are summarized below. This information is critical for designing experiments and interpreting results in drug discovery programs.
| Parameter | Value | Receptor/Condition | Reference |
| IC50 | 0.034 µM | Inhibition of ³H-GABA binding | [3] |
| Emax (α1, α4, α6 subunits) | 7.2–21% | GABA-A receptor activation | [1] |
| Emax (α2, α3, α5 subunits) | 75–96% | GABA-A receptor activation | [1] |
Signaling Pathway
This compound primarily interacts with the GABA-A receptor, a ligand-gated ion channel. Upon binding, it modulates the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Its partial agonism and subunit selectivity offer a nuanced approach to modulating this critical pathway.
Caption: Interaction of this compound with the GABA-A receptor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route for this compound starting from commercially available 4-hydroxypiperidine (B117109). This method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a sulfite (B76179), and subsequent oxidation.
Materials:
-
4-Hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Sodium sulfite (Na₂SO₃)
-
Dimethylformamide (DMF)
-
Hydrogen peroxide (H₂O₂)
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and equipment
Procedure:
-
Mesylation of 4-Hydroxypiperidine:
-
Dissolve 4-hydroxypiperidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Sulfonation:
-
Dissolve the crude mesylate in dimethylformamide.
-
Add sodium sulfite (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude piperidine-4-sulfinate.
-
-
Oxidation to this compound:
-
Dissolve the crude piperidine-4-sulfinate in formic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, 3 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Protocol 2: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (IC50) of this compound for the GABA-A receptor.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]-GABA (radioligand)
-
This compound (test compound)
-
Unlabeled GABA (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound.
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 50 µL of buffer, 50 µL of [³H]-GABA (e.g., 5 nM final concentration), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled GABA (e.g., 1 mM final concentration), 50 µL of [³H]-GABA, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound dilution, 50 µL of [³H]-GABA, and 100 µL of membrane suspension.
-
-
Incubate the tubes at 4 °C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in buffer using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: Workflow for the GABA-A receptor binding assay.
Protocol 3: Electrophysiological Evaluation of Functional Activity
This protocol details the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine the functional activity (Emax) of this compound at specific GABA-A receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
GABA
-
This compound
-
Two-electrode voltage-clamp setup (amplifier, micromanipulators, electrodes)
-
Data acquisition system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., in a 1:1:1 ratio for α:β:γ).
-
Incubate the injected oocytes for 2-5 days at 18 °C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
-
Compound Application and Data Acquisition:
-
Apply a saturating concentration of GABA to determine the maximum current response (Imax).
-
After washout and return to baseline, apply different concentrations of this compound and record the elicited current.
-
To determine partial agonism, co-apply this compound with a sub-maximal concentration of GABA.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound application.
-
Calculate the efficacy (Emax) of this compound as a percentage of the maximum current response to GABA: Emax = (I_P4S / Imax_GABA) * 100.
-
Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration to determine the EC50.
-
Caption: Workflow for electrophysiological evaluation.
Disclaimer
These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Recent advances in the synthesis of cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAA Receptor Subtype Selectivity with Piperidine-4-sulfonic acid (P4S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a rigid analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] It acts as a partial agonist at GABAA receptors, exhibiting notable functional selectivity for different α subunits.[2] This selectivity makes P4S a valuable pharmacological tool for dissecting the physiological and pathological roles of various GABAA receptor subtypes. These application notes provide a comprehensive guide to utilizing P4S for investigating GABAA receptor subtype selectivity, including detailed experimental protocols and data presentation.
P4S demonstrates high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while showing low efficacy at receptors with α1, α4, and α6 subunits.[2] This differential activity allows for the targeted modulation of specific receptor populations, which is crucial for understanding their contribution to neuronal signaling and for the development of novel therapeutics with improved side-effect profiles. Additionally, P4S is reported to be a moderately potent antagonist at GABAA-ρ receptors.[2]
Quantitative Data Summary
Table 1: Binding Affinity of this compound at GABAA Receptors
| Receptor Subtype/Preparation | Ligand | Parameter | Value | Reference |
| Native (Bovine Cortex Membranes) | [3H]P4S | KD (high affinity) | 17 ± 7 nM | [3] |
| Native (Bovine Cortex Membranes) | [3H]P4S | KD (low affinity) | 237 ± 100 nM | [3] |
| Not Specified | P4S vs. [3H]GABA | IC50 | 0.034 µM | [4] |
Table 2: Functional Potency and Efficacy of this compound at GABAA Receptor Subtypes
| Receptor Subtype | Parameter | Value | Reference |
| α1β2γ2s | pEC50 | 4.46 ± 0.10 | [5] |
| α1-containing | Emax | 7.2 - 21% | [2] |
| α2-containing | Emax | 75 - 96% | [2] |
| α3-containing | Emax | 75 - 96% | [2] |
| α4-containing | Emax | 7.2 - 21% | [2] |
| α5-containing | Emax | 75 - 96% | [2] |
| α6-containing | Emax | 7.2 - 21% | [2] |
Table 3: Antagonist Activity of this compound at GABAA-ρ Receptors
| Receptor Subtype | Parameter | Value | Reference |
| GABAA-ρ | IC50 | Data not available | [2] (Described as moderately potent) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAA Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of P4S for different GABAA receptor subtypes using a radiolabeled ligand such as [3H]GABA or [3H]Muscimol.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2, α2β2γ2, etc.)
-
Cell harvesting buffer (e.g., PBS, EDTA)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl)
-
Radioligand ([3H]GABA or [3H]Muscimol)
-
This compound (P4S)
-
Non-specific binding control (e.g., 1 mM GABA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the GABAA receptor subtype of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (at a concentration near its KD), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of non-specific binding control (e.g., 1 mM GABA).
-
Competition: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of P4S at various concentrations (e.g., 10-10 M to 10-4 M).
-
-
Incubate the plate at 4°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (3 x 3 mL).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the P4S concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for determining the functional potency (EC50) and efficacy (Emax) of P4S at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired GABAA receptor subunits (e.g., α, β, γ)
-
Nuclease-free water
-
Collagenase solution
-
Barth's solution (incubation medium)
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)
-
Glass microelectrodes (for voltage and current)
-
Microelectrode puller
-
Microinjectors
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
This compound (P4S) stock solution
-
GABA stock solution
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (typically in a 1:1:10 ratio for α:β:γ to favor heteromeric expression).
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Drug Application and Data Acquisition:
-
Apply a saturating concentration of GABA to determine the maximum current response (Imax).
-
After a washout period, apply increasing concentrations of P4S to the oocyte via the perfusion system.
-
Record the peak current response at each P4S concentration.
-
To determine partial agonism, co-apply P4S with a sub-maximal concentration of GABA (e.g., EC20) and observe any potentiation or inhibition of the GABA-evoked current.
-
-
Data Analysis:
-
Normalize the current responses to the maximum GABA response (IGABAmax).
-
Plot the normalized current as a function of the logarithm of the P4S concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (relative to GABA) for P4S.
-
Visualizations
Caption: GABAA receptor signaling pathway.
Caption: Experimental workflow for P4S selectivity.
References
- 1. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperidine-4-sulfonic acid in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, potent, and selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1] As a structural analogue of the principal inhibitory neurotransmitter GABA, P4S is a valuable tool for investigating the pharmacology of GABAA receptors and their role in neuronal function.[1][2] A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions. It demonstrates high activational efficacy at receptors containing α2, α3, and α5 subunits, while exhibiting low efficacy at those with α1, α4, and α6 subunits.[1] This property allows for the targeted modulation of specific GABAA receptor subtypes. Additionally, P4S acts as a moderately potent antagonist at GABAA-ρ receptors.[1]
Being a highly charged zwitterion, P4S is unable to cross the blood-brain barrier, making it particularly suitable for in vitro studies on cultured neurons where this barrier is absent.[1] These application notes provide detailed protocols for utilizing this compound in primary cultured neurons for electrophysiological recordings, calcium imaging, and cell viability assays.
Data Presentation
Table 1: Pharmacological Properties of this compound (P4S)
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | P4S, PSA | [1] |
| Molecular Formula | C₅H₁₁NO₃S | [1] |
| Molar Mass | 165.21 g·mol⁻¹ | [1] |
| Primary Target | GABAA Receptor (Partial Agonist) | [1] |
| Secondary Target | GABAA-ρ Receptor (Antagonist) | [1] |
| Blood-Brain Barrier Permeability | No | [1] |
Table 2: Efficacy of P4S at Different GABAA Receptor Subtypes
| Receptor Subunit Composition | Emax (Maximal Efficacy) | Effect | Reference |
| α2, α3, α5 containing | 75–96% | Activation | [1] |
| α1, α4, α6 containing | 7.2–21% | Blockade | [1] |
Table 3: Quantitative Data from Electrophysiology Studies in Cultured Neurons
| Parameter | Cell Type | Value | Reference |
| P4S Concentration for Peak Current | Cerebral Cortical Neurons | 300 µM | [3] |
| P4S Concentration for Peak Current | Cerebellar Granule Neurons | 300 µM | [3] |
| Blockade of 300 µM P4S-evoked current by 100 µM BMB | Cerebral Cortical Neurons | 97 ± 0.5% | [3] |
| Blockade of 300 µM P4S-evoked current by 10 µM SR95531 | Cerebral Cortical Neurons | 95 ± 1.6% | [3] |
| Blockade of 300 µM P4S-evoked current by BMB | Cerebellar Granule Neurons | 87 ± 1.3% | [3] |
| Blockade of 300 µM P4S-evoked current by SR95531 | Cerebellar Granule Neurons | 85 ± 5.5% | [3] |
BMB: Bicuculline Methbromide; SR95531: Gabazine
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effects of GABAA receptor agonists on cultured neurons.[3][4]
Objective: To measure the currents evoked by this compound in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., rat cerebral cortical or cerebellar granule neurons)
-
This compound (P4S)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
GABAA receptor antagonists: Bicuculline Methbromide (BMB), Gabazine (SR95531)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare stock solutions of P4S, BMB, and SR95531 in the appropriate solvent (typically water or external solution).
-
Culture primary neurons on glass coverslips. For cerebellar granule neurons, 50 µM kainic acid can be added to the medium to eliminate other cell types. After 36-48 hours, add cytosine arabinoside (20 µM) to inhibit non-neuronal cell proliferation.[3]
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply P4S at various concentrations (e.g., 1 µM to 1 mM) to the neuron using a perfusion system. A concentration of 300 µM has been shown to evoke significant currents.[3]
-
Record the evoked currents.
-
To confirm that the currents are mediated by GABAA receptors, co-apply P4S with a GABAA receptor antagonist (e.g., 100 µM BMB or 10 µM SR95531).[3]
-
Analyze the data to determine the dose-response relationship and the effect of antagonists.
Calcium Imaging
This protocol is designed to assess changes in intracellular calcium concentration ([Ca²⁺]i) in response to P4S application.
Objective: To measure P4S-induced changes in intracellular calcium levels in cultured neurons.
Materials:
-
Primary neuronal cultures
-
This compound (P4S)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microscopy setup with a calcium imaging system
Procedure:
-
Culture primary neurons on glass-bottom dishes or coverslips.
-
Load the neurons with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence recording.
-
Apply P4S at various concentrations to the neurons.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular calcium.
-
As a positive control, apply a known depolarizing agent like high potassium chloride (KCl) to confirm cell responsiveness.
-
Analyze the data to quantify the change in [Ca²⁺]i in response to P4S.
Cell Viability Assay (MTT Assay)
This protocol determines the potential cytotoxic effects of P4S on cultured neurons.
Objective: To assess the effect of this compound on the viability of cultured neurons.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound (P4S)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary neurons in a 96-well plate at an appropriate density.
-
Allow the neurons to adhere and grow for the desired period.
-
Prepare different concentrations of P4S in the cell culture medium.
-
Replace the medium in the wells with the P4S-containing medium. Include a vehicle control (medium without P4S) and a positive control for cell death (e.g., a known neurotoxin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualization
Caption: Signaling pathway of this compound (P4S) at the GABAA receptor.
Caption: Experimental workflows for using P4S in cultured neurons.
References
- 1. GABAergic signaling induces divergent neuronal Ca2+ responses in the suprachiasmatic nucleus network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of GABA(A) receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidine-4-sulfonic Acid Microinjection in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-4-sulfonic acid (P4S) is a potent and selective partial agonist for the γ-aminobutyric acid type A (GABAA) receptor. As a cyclized analogue of the principal inhibitory neurotransmitter GABA, P4S serves as a valuable tool in neuroscience research to probe the function of GABAergic systems.[1] Its unique pharmacological profile, particularly its functional selectivity for different GABAA receptor α subunit compositions, makes it a subject of interest for studies on synaptic inhibition and the development of novel therapeutics for neurological disorders.[1]
These application notes provide a comprehensive overview of the use of P4S in ex vivo brain slice preparations, with a focus on microinjection techniques coupled with electrophysiological recordings. The protocols outlined below are intended to guide researchers in the successful application of P4S to investigate its effects on neuronal activity.
Pharmacological Profile of this compound
P4S exhibits a complex interaction with GABAA receptors, acting as a partial agonist with varying efficacy depending on the receptor subunit composition. It displays high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while showing low efficacy at receptors with α1, α4, and α6 subunits.[1] This functional selectivity allows for the targeted modulation of specific neuronal circuits. Additionally, P4S acts as a moderately potent antagonist at GABAA-ρ receptors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Tissue | Conditions | Reference |
| IC₅₀ | 0.034 µM | - | - | Inhibition of ³H-GABA binding | |
| K₋ | 17 ± 7 nM | Bovine | Cortex Membranes | Tris-citrate buffer, 0°C | [2] |
| K₋ | 237 ± 100 nM | Bovine | Cortex Membranes | Tris-citrate buffer, 0°C | [2] |
| Bₘₐₓ | 0.15 ± 0.07 pmol/mg protein | Bovine | Cortex Membranes | High-affinity site | [2] |
| Bₘₐₓ | 0.80 ± 0.20 pmol/mg protein | Bovine | Cortex Membranes | Low-affinity site | [2] |
Table 2: GABAA Receptor Subunit Efficacy of this compound
| GABAₐ Receptor Subunit Composition | Eₘₐₓ (Maximal Efficacy) | Effect | Reference |
| α2, α3, α5 containing | 75 - 96% | High Activational Efficacy | [1] |
| α1, α4, α6 containing | 7.2 - 21% | Low Efficacy (essentially blocking) | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of acute brain slices, microinjection of P4S, and subsequent electrophysiological recording.
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which enhances neuronal viability, particularly in adult animals.[3][4][5]
Solutions Required:
-
NMDG-aCSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm/kg.
-
HEPES Holding Solution: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl₂·4H₂O, 2 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm/kg.
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂·4H₂O, 2 mM MgSO₄·7H₂O. pH 7.4, ~300-310 mOsm/kg.
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-aCSF.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG-aCSF.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300 µm).
-
Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.
-
Transfer the slices to a holding chamber containing HEPES holding solution at room temperature for at least 1 hour before recording, continuously bubbled with carbogen.
Protocol 2: Microinjection of this compound
This protocol describes the local application of P4S onto a brain slice using a micropipette.
Materials:
-
This compound (P4S) powder.
-
Recording aCSF.
-
Glass micropipettes (tip diameter ~1-2 µm).
-
Micromanipulator.
-
Picospritzer or other pressure injection system.
Procedure:
-
Prepare a stock solution of P4S in deionized water. A common starting concentration is 10 mM. Store at -20°C for up to one month or -80°C for up to six months.
-
On the day of the experiment, dilute the P4S stock solution to the desired final concentration (e.g., 10-100 µM) in recording aCSF. Filter the final solution through a 0.22 µm syringe filter.
-
Back-fill a glass micropipette with the P4S solution.
-
Mount the micropipette on a micromanipulator positioned over the recording chamber.
-
Under visual guidance (e.g., using a microscope with DIC optics), lower the pipette tip into the brain slice, close to the neuron of interest.
-
Apply brief pressure pulses (e.g., 5-20 psi for 10-50 ms) using a picospritzer to eject a small volume of the P4S solution. The exact parameters will need to be optimized for the specific experimental setup and desired effect.
Protocol 3: Electrophysiological Recording
This protocol outlines whole-cell patch-clamp recording to measure the effect of P4S on neuronal activity.
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for patch pipettes.
-
Pipette puller.
-
Intracellular solution (e.g., K-gluconate based for current-clamp, or Cs-based for voltage-clamp).
Procedure:
-
Transfer a brain slice to the recording chamber continuously perfused with carbogenated recording aCSF (2-3 ml/min).
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual control, approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Perform the microinjection of P4S as described in Protocol 2.
-
Record the changes in neuronal activity following P4S application.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of P4S at the GABAA receptor.
Caption: P4S binds to and activates specific GABA-A receptors, leading to chloride influx and neuronal hyperpolarization.
Experimental Workflow
The diagram below outlines the key steps in a typical experiment involving P4S microinjection in brain slices.
Caption: Workflow for P4S microinjection and electrophysiological recording in acute brain slices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
Troubleshooting & Optimization
Troubleshooting Solubility Issues with Piperidine-4-sulfonic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, achieving the desired solubility of Piperidine-4-sulfonic acid is a critical step in ensuring the accuracy and reproducibility of experimental results. This technical support guide provides practical solutions to common solubility challenges encountered with this compound, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
This compound is a polar, zwitterionic compound, which dictates its solubility profile.[1][2] It is readily soluble in water. One report indicates a solubility of up to 50 mg/mL in water with the aid of ultrasonication.[3] Due to its ionic nature, it is expected to have low solubility in non-polar organic solvents.
Q2: How does pH influence the solubility of this compound?
The structure of this compound contains both a strongly acidic sulfonic acid group and a basic piperidine (B6355638) ring, causing it to exist as a zwitterion.[1] This means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At its isoelectric point, the compound will have its lowest solubility. Adjusting the pH away from the isoelectric point, either to a more acidic or a more basic environment, will increase its solubility by forming a cationic or anionic species, respectively.
Q3: I'm observing precipitation when diluting a stock solution. What could be the cause?
Precipitation upon dilution of a stock solution, especially into a buffered aqueous solution, is a common issue. This can occur if the concentration of this compound in the final solution exceeds its solubility limit under the specific conditions (e.g., pH, temperature, and presence of other salts) of the working solution. The pH of your buffer is a likely culprit if it is near the isoelectric point of the compound.
Q4: Are there any recommended methods to enhance the solubility of this compound?
If you encounter solubility issues, consider the following strategies:
-
pH Adjustment: Carefully adjust the pH of your solvent to be either more acidic or more basic to move away from the isoelectric point and increase solubility.
-
Sonication: As indicated by available data, ultrasonication can aid in the dissolution of this compound in water.[3]
-
Gentle Heating: For some compounds, gentle heating can increase the rate of dissolution and solubility. However, the thermal stability of this compound should be considered to avoid degradation.
-
Co-solvents: While this compound is highly polar, for certain applications, the use of a small percentage of a polar, water-miscible organic co-solvent might be explored, though this should be tested on a small scale first.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature | Concentration | Method |
| Water | Not Specified | 50 mg/mL (302.65 mM) | Ultrasonic assistance required[3] |
Note: Comprehensive quantitative data on the solubility of this compound in a wide range of solvents and conditions is limited in publicly available literature. The zwitterionic nature of the molecule suggests its solubility will be highest in polar, protic solvents and highly dependent on pH.[1][2]
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully collect the supernatant without disturbing the solid pellet. For more accurate results, centrifuge the sample and then collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Quantification:
-
Dilute the filtered solution to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Piperidine-4-sulfonic acid Concentration for Electrophysiology Experiments
Welcome to the technical support center for the use of Piperidine-4-sulfonic acid (P4S) in electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (P4S) and what is its primary mechanism of action in electrophysiology?
A1: this compound (P4S) is a synthetic and selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its primary action is to bind to and activate GABA-A receptors, which are ligand-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuron, thus causing inhibition of neuronal firing.[2] P4S is a cyclized analogue of GABA and is a highly charged zwitterion, which prevents it from crossing the blood-brain barrier.[1][3]
Q2: Which GABA-A receptor subunits does P4S show selectivity for?
A2: P4S exhibits functional selectivity for GABA-A receptors with specific subunit compositions. It demonstrates high activational efficacy at receptors containing α2, α3, and α5 subunits (Emax = 75–96%) and low efficacy at receptors with α1, α4, and α6 subunits (Emax = 7.2–21%).[3] This means it effectively activates the former subtypes while having a much weaker effect on the latter. Additionally, P4S acts as a moderately potent antagonist at GABA-A-ρ receptors.[3]
Q3: What is a good starting concentration for P4S in my patch-clamp experiment?
Q4: How should I prepare and store P4S solutions?
A4: P4S is a powder that is soluble in water. For a stock solution, dissolve P4S in high-purity water to a concentration of 1-10 mM. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When preparing your working solution for an experiment, dilute the stock solution in your standard extracellular (external) recording buffer. It is good practice to filter the final working solution through a 0.22 µm syringe filter before use to remove any potential precipitates or microbial contamination.[1]
Q5: Is P4S known to have any off-target effects?
A5: While P4S is considered a selective GABA-A receptor agonist, all compounds have the potential for off-target effects at high concentrations. There is no widespread reporting of significant off-target effects for P4S in the typical concentration ranges used for studying GABA-A receptors. However, it is always good practice to perform control experiments. If you observe unexpected responses, especially at higher concentrations (>100 µM), consider testing the effect of P4S on cells that do not express GABA-A receptors or in the presence of a potent GABA-A receptor antagonist like bicuculline (B1666979) to confirm the specificity of the observed effect.
Troubleshooting Guides
Issue 1: No observable response or a very weak response to P4S application.
| Possible Cause | Troubleshooting Step |
| P4S concentration is too low. | Refer to the concentration-response data in this guide. Start with a concentration in the low micromolar range (e.g., 1-10 µM) and increase it systematically. |
| Degraded P4S solution. | Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C). |
| Low expression of sensitive GABA-A receptor subtypes in the cells. | Confirm the expression of α2, α3, or α5 subunits in your cell line or neuronal population. P4S has low efficacy at α1, α4, and α6 containing receptors.[3] |
| Issues with the perfusion system. | Ensure your perfusion system is delivering the P4S solution effectively to the cell. Check for bubbles in the perfusion line and confirm the flow rate. |
| Voltage-clamp parameters are not optimal. | Hold the cell at a membrane potential that provides a sufficient driving force for chloride ions (e.g., 0 mV or more depolarized potentials, depending on your internal and external solutions). |
Issue 2: The response to P4S runs down or desensitizes quickly.
| Possible Cause | Troubleshooting Step |
| Receptor desensitization. | GABA-A receptors are known to desensitize with prolonged agonist application. Apply P4S for shorter durations and allow for a sufficient washout period between applications for the receptors to recover. |
| Rundown of the patch. | This is a common issue in whole-cell patch-clamp. Ensure a stable gigaohm seal. Monitor access resistance throughout the experiment; a significant increase can indicate patch instability. Using a perforated patch-clamp configuration can sometimes mitigate rundown. |
| Instability of the P4S working solution. | Prepare the working solution fresh on the day of the experiment. Avoid leaving the solution at room temperature for extended periods. |
Issue 3: Inconsistent or variable responses between cells.
| Possible Cause | Troubleshooting Step |
| Heterogeneous cell population. | If using primary neurons or a mixed cell culture, there may be variability in the expression levels and subunit composition of GABA-A receptors between cells. |
| Variability in patch quality. | Strive for consistent seal resistance and access resistance across all recorded cells. Discard recordings with unstable baselines or high leak currents. |
| Incomplete solution exchange. | Ensure your perfusion system allows for complete and rapid exchange of the solution around the cell being recorded. Dead space in the perfusion system can lead to variability in the effective concentration of P4S reaching the cell. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Preparation | Reference |
| IC50 (inhibition of [3H]GABA binding) | 0.034 µM | - | [1] |
| KD (High-affinity site) | 17 ± 7 nM | Bovine cortex membranes | [4] |
| KD (Low-affinity site) | 237 ± 100 nM | Bovine cortex membranes | [4] |
Table 2: Electrophysiological Potency of this compound
| Parameter | Observation | Preparation | Reference |
| Agonist Potency Order | GABA > P4S > THIP | Cultured mouse neurons | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (165.21 g/mol ), calculate the mass needed to prepare a 10 mM stock solution in a desired volume of high-purity water (e.g., 1.6521 mg for 1 mL).
-
Dissolution: Weigh the calculated amount of P4S powder and dissolve it in the corresponding volume of sterile, high-purity water (e.g., Milli-Q or equivalent).
-
Vortexing: Vortex the solution until the P4S is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Whole-Cell Voltage-Clamp Recording of P4S-induced Currents
-
Cell Preparation: Prepare your cells (e.g., cultured neurons or transfected HEK293 cells) on coverslips suitable for patch-clamp recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
-
P4S Working Solution: On the day of the experiment, thaw an aliquot of the P4S stock solution and dilute it to the desired final concentrations in the external solution. Filter the final working solutions using a 0.22 µm syringe filter.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration with a high-resistance seal (>1 GΩ).
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the P4S working solutions for a defined duration using a rapid perfusion system.
-
Wash out the P4S with the external solution and allow for recovery before the next application.
-
-
Data Acquisition and Analysis: Record the induced currents and plot the peak current amplitude against the P4S concentration to generate a concentration-response curve. Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: A typical workflow for a patch-clamp experiment with P4S.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the responses to the GABA-mimetics, THIP and piperidine-4-sulphonic acid, by agents which interact with benzodiazepine receptors. An electrophysiological study on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Piperidine-4-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to identify and mitigate potential off-target effects of Piperidine-4-sulfonic acid (P4S).
Frequently Asked Questions (FAQs)
Q1: What is this compound (P4S) and what is its primary mechanism of action?
A1: this compound (P4S) is a synthetic, cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is as a potent and selective partial agonist at GABA-A receptors.[1] It exhibits functional selectivity, showing higher efficacy at GABA-A receptors containing α2, α3, and α5 subunits, and lower efficacy at those with α1, α4, and α6 subunits.[1] Additionally, P4S acts as a moderately potent antagonist at GABA-A-ρ receptors.[1] A key characteristic of P4S is that it is a highly charged zwitterion and is unable to cross the blood-brain barrier, making it peripherally selective.[1]
Q2: What are off-target effects and why are they a concern for a compound like P4S?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatability from preclinical to clinical settings. For a selective agonist like P4S, it is crucial to confirm that an observed biological effect is indeed mediated by its on-target activity (GABA-A receptor agonism) and not by interactions with other unforeseen cellular proteins.
Q3: Are there any known or predicted off-target effects for P4S?
A3: As of late 2025, there is limited publicly available experimental data specifically detailing the off-target profile of this compound beyond its activity on GABA-A and GABA-A-ρ receptors. However, the piperidine (B6355638) and sulfonic acid moieties are present in other bioactive molecules and may have theoretical interactions with other protein classes. Therefore, a proactive approach to identifying potential off-targets is recommended, starting with computational prediction followed by experimental validation.
Q4: How can I proactively identify potential off-targets of P4S before starting my experiments?
A4: A combination of computational and experimental approaches is the most robust strategy.
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of P4S. Several web-based tools and databases can be used for this purpose, such as ChEMBL, BindingDB, and PubChem, to find compounds with similar structures and their known biological targets.[4][5][6][7] More advanced platforms can perform ligand-based screening against a large database of protein targets.[1][8]
-
Broad Spectrum Screening: If resources permit, an initial broad spectrum screen, such as a commercially available panel of common off-target proteins (e.g., kinases, GPCRs, ion channels), can provide an empirical overview of potential unintended interactions.
Troubleshooting Guide: Unexpected Experimental Outcomes
Scenario 1: The observed phenotype in my cell-based assay is inconsistent with known GABA-A receptor signaling or occurs in a cell line with low GABA-A receptor expression.
-
Troubleshooting Steps:
-
Confirm On-Target Expression: Verify the expression level of GABA-A receptor subunits in your specific cell line using qPCR or Western blotting.
-
Rule out Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to ensure the observed effect is not due to generalized cell death.
-
Investigate Off-Targets: This is a strong indication of a potential off-target effect. Proceed with the experimental protocols outlined below to identify the unintended target(s).
-
Scenario 2: I am observing an effect at a much higher concentration of P4S than its reported IC50/EC50 for GABA-A receptors.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: If possible, perform an on-target functional assay in your system to confirm that P4S is active at the expected concentration range.
-
Consider Compound Stability and Purity: Ensure the integrity of your P4S stock.
-
Hypothesize Off-Target Engagement: Higher concentrations are more likely to engage lower-affinity off-target proteins. This observation warrants an investigation into potential off-targets.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| IC50 | 0.034 µM | Inhibition of ³H-GABA binding | [8] |
| EC50 | 20 µM | Human GABA-A receptor α5β3γ2L in Oocytes | [8] |
| Emax (α2, α3, α5 subunits) | 75-96% | GABA-A receptors | [1] |
| Emax (α1, α4, α6 subunits) | 7.2-21% | GABA-A receptors | [1] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction Workflow
This protocol outlines a general workflow for predicting potential off-targets of P4S using publicly available tools.
Methodology:
-
Obtain P4S Structure: Obtain the SMILES (Simplified Molecular Input Line Entry Specification) string for this compound (SMILES: C1CNCCC1S(=O)(=O)O).
-
Utilize Similarity-Based Tools:
-
PubChem and ChEMBL: Search these databases for P4S and explore structurally similar compounds and their documented biological activities.[5][6]
-
Similarity Ensemble Approach (SEA): This is a powerful method for identifying potential targets by comparing the structural similarity of a query molecule to a large database of annotated ligands.
-
-
Analyze Predictions: Compile a list of potential off-targets. Prioritize targets that are expressed in your experimental system and have plausible biological relevance to your observed phenotype.
Protocol 2: Radioligand Binding Assay for On-Target Validation and Off-Target Competition
This protocol is adapted for confirming P4S binding to GABA-A receptors and can be modified to test for competition with ligands of predicted off-targets.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge at 1,000 x g for 10 min at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.
-
Wash the pellet by resuspending in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.
-
For on-target validation , add a constant concentration of [³H]muscimol (e.g., 5 nM).
-
For non-specific binding , add an excess of unlabeled GABA (e.g., 10 µM).
-
For competition assay , add [³H]muscimol and varying concentrations of P4S.
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of P4S to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells.
Methodology:
-
Cell Treatment: Culture cells of interest and treat with P4S at a desired concentration (e.g., 10x the EC50 observed in a functional assay) or vehicle control for 1-2 hours.
-
Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (GABA-A receptor subunit or a predicted off-target) remaining in the supernatant using Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and P4S-treated samples. A shift in the melting curve to a higher temperature in the P4S-treated sample indicates target stabilization and therefore, direct binding.
-
Visualizations
Caption: Workflow for identifying off-target effects of P4S.
Caption: On-target vs. potential off-target signaling of P4S.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 3. Heterocyclic GABA analogues. Displacement of radiolabelled 3H-GABA from rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Directory of in silico Drug Design tools [click2drug.org]
- 6. ChEMBL - ChEMBL [ebi.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: GABA-A Receptor Agonists in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GABA-A receptor agonists.
FAQs and Troubleshooting Guides
This section addresses common problems encountered during experiments with GABA-A receptor agonists, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected or Lack of Drug Effect
Q1: I applied a GABA-A receptor agonist, but I'm not observing the expected inhibitory effect in my electrophysiology recording. What could be the problem?
A: Several factors could contribute to a lack of response. Consider the following:
-
Receptor Subtype Expression: The tissue or cell line you are using may not express the specific GABA-A receptor subtype that your agonist targets. GABA-A receptors are heteropentameric proteins with various subunit compositions (e.g., α1-6, β1-3, γ1-3), each conferring distinct pharmacological properties.[1] For instance, certain agonists show higher potency for specific α-subunits.[2]
-
Agonist Concentration: The concentration of the agonist may be too low to elicit a response. It's crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.[2]
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of an agonist can lead to receptor desensitization, where the receptor enters a non-functional state despite the continued presence of the agonist.[1][3] This is a common phenomenon with ligand-gated ion channels.
-
Drug Stability and Solubility: Ensure your agonist is properly dissolved and has not degraded. Some compounds have limited solubility in aqueous solutions and may require a vehicle like DMSO. However, the final concentration of the vehicle should be kept low (typically <0.1%) to avoid off-target effects.
-
Experimental Artifacts: In slice preparations, cellular injury during the slicing procedure can lead to an accumulation of intracellular chloride, potentially causing a depolarizing and seemingly excitatory response to GABA-A receptor activation.[4]
Q2: My agonist is producing a weaker or more variable effect than reported in the literature. Why might this be?
A: This is a common issue stemming from several sources of experimental variability:
-
Vehicle Effects: The vehicle used to dissolve the agonist (e.g., DMSO, ethanol) can have its own biological effects. Always include a vehicle-only control group in your experiments.
-
pH of Solution: The pH of your experimental solutions can influence the charge of both the drug and the receptor, potentially altering binding and activity. Ensure consistent pH across all experiments.
-
Temperature: Temperature can affect receptor kinetics and drug binding. Maintain a consistent temperature throughout your experiments.
-
Endogenous GABA Levels: In in vivo or slice preparations, endogenous levels of GABA can compete with your agonist or modulate the receptor's baseline activity.
Issue 2: Off-Target Effects and Specificity
Q3: I'm observing effects that are inconsistent with GABA-A receptor activation. How can I be sure my agonist is acting specifically?
A: To confirm the specificity of your agonist, you should:
-
Use a Specific Antagonist: Co-application of a known GABA-A receptor antagonist, such as bicuculline (B1666979) or gabazine, should block the effects of your agonist.[3]
-
Test on Null Cells: If possible, use a cell line that does not express GABA-A receptors as a negative control.
-
Consider Subtype Selectivity: Be aware of the subtype selectivity of your agonist. For example, zolpidem shows a higher affinity for α1-containing GABA-A receptors, while other compounds may target α2/α3 or α5-containing receptors.[5] Off-target effects could arise from interactions with other receptor subtypes present in your system.
Issue 3: Behavioral Studies
Q4: In my behavioral experiment, the animals are showing sedation at doses intended to be anxiolytic. How can I dissociate these effects?
A: Sedation is a common confounding factor in behavioral studies with non-selective GABA-A receptor agonists.[6]
-
Dose-Response Curve: A thorough dose-response analysis is critical. You may find a therapeutic window where anxiolytic effects are observed at doses lower than those causing significant sedation.
-
Choice of Agonist: Consider using a subtype-selective agonist. For example, agonists targeting α2 and α3 subunits are thought to mediate anxiolytic effects with less sedation compared to α1-targeting agonists.[6]
-
Behavioral Paradigm: The choice of behavioral test is important. Some tests are more sensitive to motor impairment than others. The elevated plus-maze is a standard test for anxiety-like behavior in rodents.[7]
Q5: The results of my behavioral study are highly variable between animals. What are the potential sources of this variability?
A: High variability is a frequent challenge in behavioral research.
-
Animal Handling: Stress from handling can significantly impact behavior. Ensure all animals are handled consistently and habituated to the experimental procedures.[8]
-
Environmental Factors: Time of day, lighting conditions, and noise levels in the testing room can all influence animal behavior. Standardize these conditions as much as possible.[9]
-
Drug Administration: The route and timing of drug administration can affect its bioavailability and time course of action. Ensure consistent administration across all animals.[8]
Quantitative Data
The following tables summarize key quantitative data for commonly used GABA-A receptor agonists.
Table 1: Solubility of Common GABA-A Receptor Agonists
| Agonist | Water Solubility | DMSO Solubility | Ethanol Solubility |
| Muscimol | Soluble | Soluble | Sparingly Soluble |
| Gaboxadol (THIP) | Soluble | Soluble | Soluble |
| Diazepam | Poorly Soluble | Soluble | Soluble |
| Phenobarbital | Sparingly Soluble | Soluble | Soluble |
Note: "Soluble" and "Sparingly Soluble" are general terms. Researchers should consult specific product datasheets for quantitative solubility data.
Table 2: Binding Affinities (Ki) and Potencies (EC50) of Select GABA-A Receptor Ligands
| Ligand | Receptor Subtype | Ki (nM) | EC50 (µM) | Ligand Type |
| GABA | α1β3γ2 | - | 2.1 | Agonist |
| α2β3γ2 | - | 13.4 | Agonist | |
| α3β3γ2 | - | 12.5 | Agonist | |
| α5β3γ2 | - | 1.4 | Agonist | |
| Muscimol | α1β2γ2 | 10-20 | - | Agonist |
| Diazepam | α1β2γ2 | 20-40 | - | Positive Allosteric Modulator |
| α2β2γ2 | 10-20 | - | Positive Allosteric Modulator | |
| α3β2γ2 | 15-30 | - | Positive Allosteric Modulator | |
| α5β2γ2 | 5-15 | - | Positive Allosteric Modulator | |
| Zolpidem | α1β2γ2 | 20-30 | - | Positive Allosteric Modulator |
| α2β2γ2 | 300-400 | - | Positive Allosteric Modulator | |
| α3β2γ2 | 300-400 | - | Positive Allosteric Modulator | |
| α5β2γ2 | >15000 | - | Positive Allosteric Modulator |
Data compiled from various sources.[2][5][10][11] Ki and EC50 values can vary depending on the experimental conditions and should be considered approximate.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
This protocol outlines the basic steps for recording GABA-A receptor-mediated currents from cultured neurons or brain slices.[12][13][14]
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured neurons.
-
Prepare an internal solution for the patch pipette containing a physiological concentration of chloride.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
-
Recording:
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with the external solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply the GABA-A receptor agonist via a perfusion system.
-
Record the resulting inward current.
-
To confirm the current is mediated by GABA-A receptors, co-apply a specific antagonist like bicuculline.
-
Protocol 2: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a method to determine the binding affinity of a compound for the GABA-A receptor.[15][16][17]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a sucrose (B13894) buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) at various concentrations.
-
For competition assays, incubate the membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration and fit the data to determine the Kd (dissociation constant) and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, which can be converted to a Ki value.[18]
-
Protocol 3: Elevated Plus-Maze Test for Anxiety-Like Behavior
This protocol details the procedure for assessing the anxiolytic effects of a GABA-A receptor agonist in rodents.[7][8][9][19][20]
-
Apparatus:
-
Use a plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the GABA-A receptor agonist or vehicle control at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the amount of time spent in the open and closed arms.
-
Score the number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Visualizations
Caption: GABA-A receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Excitatory GABA: How a Correct Observation May Turn Out to be an Experimental Artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
Technical Support Center: Interpreting Baseline Shifts with Piperidine-4-sulfonic acid (P4S)
A key aspect of interpreting your whole-cell recording data is understanding the pharmacological tools you are using. Based on available information, Piperidine-4-sulfonic acid (P4S) is primarily characterized as a GABA-A receptor agonist, not a selective GAT-2 inhibitor[1][2][3]. Specifically, it is a potent partial agonist at GABA-A receptors[1]. Therefore, this guide will interpret baseline shifts in the context of P4S acting as a GABA-A receptor agonist.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe baseline shifts in whole-cell recordings during the application of this compound (P4S).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (P4S) in the central nervous system?
This compound (P4S) is a synthetic analog of the neurotransmitter GABA and functions as a potent agonist at GABA-A receptors[1][2][3]. It acts as a partial agonist with varying efficacy at different GABA-A receptor subunit compositions[1]. It is important to note that P4S is not known to be a GABA reuptake inhibitor[1].
Q2: I am observing a significant baseline shift in my whole-cell recording after applying P4S. What is the likely cause?
A baseline shift upon P4S application is the expected outcome of its agonist activity at GABA-A receptors. Here are the primary reasons for this observation:
-
Activation of GABA-A Receptors: As a GABA-A receptor agonist, P4S directly activates these chloride-permeable channels. The opening of these channels will induce a current, leading to a shift in the baseline holding current. The direction and magnitude of this shift depend on the holding potential of the neuron and the chloride equilibrium potential.
-
Tonic GABA-A Currents: Many neurons exhibit a tonic (persistent) current mediated by extrasynaptic GABA-A receptors[4][5][6][7]. P4S can enhance or induce these tonic currents, resulting in a steady change in the baseline.
-
Experimental Artifacts: As with any drug application, baseline shifts can also arise from experimental artifacts. These can include changes in the liquid junction potential upon solution exchange, instability in the perfusion system, or a decline in the health of the recorded cell[8][9].
Q3: How can I confirm that the observed baseline shift is due to the specific action of P4S on GABA-A receptors?
To ensure the observed effect is a direct pharmacological action of P4S, the following control experiments are recommended:
-
Use a GABA-A Receptor Antagonist: Co-application of a specific GABA-A receptor antagonist, such as bicuculline (B1666979) or gabazine, with P4S should block the P4S-induced baseline shift[6]. This is a critical experiment to verify the mechanism of action.
-
Perform a Vehicle Control: Apply the vehicle solution (the solution P4S is dissolved in) alone to ensure that the baseline shift is not an artifact of the solution change itself.
-
Assess Reversibility: After applying P4S, a washout with the control extracellular solution should ideally return the baseline current to its original level. A reversible effect is indicative of a specific drug-receptor interaction.
-
Vary the Holding Potential: The baseline shift induced by P4S should be voltage-dependent. By recording at different holding potentials, you can determine the reversal potential of the P4S-induced current, which should be close to the chloride equilibrium potential if it is mediated by GABA-A receptors.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using P4S in whole-cell recordings.
Issue 1: An unexpectedly large and unstable baseline shift is observed upon P4S application.
-
Possible Cause 1: Inaccurate P4S Concentration.
-
Troubleshooting Step: Verify the calculations for your P4S dilution and ensure your stock solution is accurate. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.
-
-
Possible Cause 2: Perfusion System Instability.
-
Troubleshooting Step: Check your perfusion system for any leaks, air bubbles, or fluctuations in the flow rate. A stable and consistent perfusion is crucial for maintaining a stable recording baseline[10].
-
-
Possible Cause 3: Poor Seal Quality or Cell Health.
-
Troubleshooting Step: A high-resistance seal (GΩ) is essential for stable whole-cell recordings[8]. If the seal is poor, the cell may be more susceptible to mechanical or chemical disturbances. Monitor the cell's health throughout the experiment by checking parameters like input resistance and resting membrane potential.
-
Issue 2: The baseline shift induced by P4S is not reversible after washout.
-
Possible Cause 1: Slow Drug Washout.
-
Troubleshooting Step: Increase the duration of the washout period. Depending on your perfusion system and the tissue preparation, it may take an extended period to completely wash out the drug.
-
-
Possible Cause 2: Cellular Rundown.
-
Possible Cause 3: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: If using high concentrations of P4S, consider the possibility of off-target effects. Lowering the concentration may help to isolate the specific GABA-A receptor-mediated effect.
-
Issue 3: No discernible baseline shift is observed after P4S application.
-
Possible Cause 1: Absence of GABA-A Receptors.
-
Troubleshooting Step: Confirm that the cells you are recording from express GABA-A receptors. This can be verified by applying GABA as a positive control.
-
-
Possible Cause 2: Inactive P4S Solution.
-
Troubleshooting Step: Ensure that your P4S stock solution has been stored correctly and prepare a fresh working solution for each experiment.
-
-
Possible Cause 3: Counteracting Currents.
-
Troubleshooting Step: It is possible that P4S is activating other, unknown conductances that are counteracting the GABA-A receptor-mediated current. Using a GABA-A receptor antagonist can help to isolate the specific current component.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording and P4S Application
-
Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
P4S Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store at -20°C.
-
Working P4S Solution: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).
-
-
Cell/Slice Preparation:
-
Prepare acute brain slices or cultured neurons using your standard laboratory protocol.
-
Allow the preparation to recover in oxygenated aCSF for at least 1 hour before recording.
-
-
Whole-Cell Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Fill the pipette with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal on the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration[13].
-
Allow the cell to stabilize for 5-10 minutes before beginning the experiment.
-
-
Drug Application:
-
Record a stable baseline current for a minimum of 5 minutes.
-
Record the current during P4S application for 5-10 minutes or until a stable effect is observed.
-
To test for reversibility, switch the perfusion back to the control aCSF and record for at least 10-15 minutes.
-
Data Presentation
Table 1: Anticipated Effects of P4S on Whole-Cell Recording Parameters
| Parameter | Expected Change with P4S Application | Underlying Mechanism |
| Holding Current | A shift in the baseline current | Direct activation of GABA-A receptors. |
| Input Resistance | Decrease | Opening of GABA-A receptor-associated chloride channels. |
| GABA-evoked Current Amplitude | No significant change or slight occlusion | P4S and GABA compete for the same binding site on the GABA-A receptor. |
| Reversal Potential of P4S-induced Current | Near the chloride equilibrium potential | The current is carried by chloride ions through the GABA-A receptor channel. |
Mandatory Visualizations
Caption: A typical workflow for a whole-cell patch-clamp experiment involving the application of P4S.
Caption: The mechanism by which P4S, a GABA-A receptor agonist, induces a baseline current shift.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO3S | CID 4838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GABA transporters regulate tonic and synaptic GABAA receptor-mediated currents in the suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA transporters regulate tonic and synaptic GABAA receptor-mediated currents in the suprachiasmatic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Figure 1, The enhanced tonic GABAA current in TC neurons of rat and mouse genetic models of typical absence seizures results from a malfunction in the GABA transporter GAT-1 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
- 12. Perforated Whole-Cell Recordings in Automated Patch Clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 15. benchchem.com [benchchem.com]
challenges in interpreting Piperidine-4-sulfonic acid binding assay data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piperidine-4-sulfonic acid (P4S) in binding assays. P4S is a potent agonist for the GABA-A receptor, and this guide focuses on addressing common challenges in interpreting data from these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (P4S) and what is its primary target?
A1: this compound is a synthetic, potent agonist for the GABA-A receptor.[1] It acts as an analogue of the endogenous inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] P4S binds to the same orthosteric site on the GABA-A receptor as GABA itself.[1]
Q2: What are the expected binding characteristics of P4S to GABA-A receptors?
A2: Studies using radiolabeled P4S ([3H]P4S) on bovine brain synaptic membranes have shown that it binds to two distinct sites with different affinities.[3] A high-affinity site and a low-affinity site have been identified.[3]
Q3: What are common radioligands used in GABA-A receptor binding assays?
A3: Commonly used radioligands for studying GABA-A receptors include [3H]muscimol and [3H]GABA.[4] These can be used in competition binding assays with unlabeled P4S to determine its binding affinity.
Q4: My non-specific binding is very high. What are the potential causes and solutions?
A4: High non-specific binding (NSB) can obscure the specific binding signal. Ideally, NSB should be less than 50% of the total binding.[4]
-
Potential Causes:
-
Troubleshooting Steps:
-
Lower the radioligand concentration, ideally to a level at or below its Kd value.
-
Check the purity of the radioligand.
-
Reduce the amount of membrane protein in the assay.[4]
-
Increase the number and volume of wash steps with ice-cold buffer.[4]
-
Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[4]
-
Q5: I am observing very low or no specific binding. What should I check?
A5: Low or absent specific binding can result from several factors.
-
Potential Causes:
-
Degradation or absence of the target receptor in the membrane preparation.
-
The radioligand concentration is too low.
-
Suboptimal incubation time, not allowing the binding to reach equilibrium.[4]
-
Incorrect buffer composition.
-
Degradation of the radioligand.
-
-
Troubleshooting Steps:
-
Prepare fresh membrane fractions and ensure proper storage.
-
Verify the presence of the receptor using a positive control.
-
Optimize the radioligand concentration through saturation binding experiments.
-
Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[4]
-
Ensure the buffer composition (pH, ionic strength) is optimal for the receptor.
-
Quantitative Data Summary
The following table summarizes the binding parameters of [3H]this compound to bovine cortex membranes in a Tris-citrate buffer at 0°C.
| Binding Site | Kd (nM) | Bmax (pmol/mg protein) |
| High-Affinity | 17 ± 7 | 0.15 ± 0.07 |
| Low-Affinity | 237 ± 100 | 0.80 ± 0.20 |
Data from: Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes.[3]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors with [3H]muscimol (Competition with P4S)
This protocol is adapted from standard procedures for GABA-A receptor binding assays and can be used to determine the binding affinity of P4S.[4]
1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial for removing endogenous GABA.[4] e. Resuspend the final pellet in a suitable volume of buffer to achieve a protein concentration of approximately 1 mg/mL. f. Determine the protein concentration using a standard method (e.g., BCA assay). g. Store membrane aliquots at -80°C until use.
2. Binding Assay: a. Prepare assay tubes in triplicate for total binding, non-specific binding, and competition with P4S. b. Total Binding: Add buffer, a fixed concentration of [3H]muscimol (e.g., 2-4 nM), and the membrane preparation. c. Non-specific Binding: Add buffer, [3H]muscimol, a high concentration of unlabeled GABA or bicuculline (B1666979) methiodide (e.g., 100-200 µM) to saturate the specific binding sites, and the membrane preparation.[4] d. Competition: Add buffer, [3H]muscimol, varying concentrations of P4S, and the membrane preparation. e. Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
3. Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% PEI. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. d. Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. For the competition assay, plot the percentage of specific binding against the logarithm of the P4S concentration. c. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) for P4S using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Piperidine-4-sulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and issues during the HPLC analysis of Piperidine-4-sulfonic acid.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor or No Retention of this compound
Users may find that this compound elutes at or near the void volume, indicating a lack of retention on the column. This is a common issue for highly polar and zwitterionic compounds on traditional reversed-phase columns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Detailed Steps:
-
Confirm Column Chemistry: this compound is a highly polar zwitterion and will exhibit little to no retention on conventional C18 or C8 columns under standard reversed-phase conditions.
-
Consider Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a suitable technique for highly polar compounds. A HILIC column with a high organic mobile phase will promote retention.
-
Ion-Pair Reversed-Phase Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance retention on a C18 or C8 column. For the anionic sulfonic acid group, a cationic ion-pairing agent like tetrabutylammonium (B224687) (TBA) would be appropriate. Conversely, for the cationic piperidine (B6355638) group, an anionic ion-pairing agent such as heptafluorobutyric acid (HFBA) could be used.[1]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity for zwitterionic compounds.
-
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and resolution. For this compound, this can be caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Peak Shape for All Components: If all peaks in the chromatogram are tailing, it could indicate a physical problem like a partially blocked column frit or a void in the column packing material.[2]
-
Address Analyte-Specific Tailing: If only the this compound peak is tailing, it is likely due to secondary interactions between the analyte and the stationary phase.
-
Mobile Phase pH Adjustment: The zwitterionic nature of this compound means its charge is highly dependent on pH.[3] To minimize unwanted ionic interactions with residual silanols on the stationary phase, adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amine and sulfonic acid groups. This will ensure the analyte carries a consistent charge.
-
Use of Mobile Phase Additives: Adding a small amount of a competing acid or base to the mobile phase can help to saturate active sites on the stationary phase, reducing peak tailing.
-
Issue 3: Ghost Peaks
The appearance of unexpected peaks, known as ghost peaks, can interfere with the quantification of the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
Detailed Steps:
-
Blank Injection: The first step is to inject a blank (the mobile phase) to determine the source of the ghost peak.
-
Peak in Blank: If the ghost peak is present in the blank injection, the contamination is from the HPLC system, mobile phase, or glassware.
-
Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC-grade or better) solvents and additives.
-
System Carryover: If using ion-pairing reagents, ensure a thorough column wash is performed between runs to prevent reagent carryover.
-
-
No Peak in Blank: If the ghost peak is not present in the blank, the issue originates from the sample itself or the sample preparation process.
-
Sample Matrix: Evaluate the sample matrix for any components that might be interfering with the analysis.
-
Sample Degradation: Ensure the sample is stable under the storage and analytical conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a zwitterion, meaning it has both a positive and a negative charge on the same molecule.[3] It is also highly polar. These properties make it challenging to retain on standard reversed-phase columns. The pKa of the sulfonic acid group is low (predicted around 1.2), while the pKa of the piperidine nitrogen is basic.[4] Controlling the mobile phase pH is therefore critical to control its ionization state and chromatographic behavior.
| Property | Value/Characteristic | Implication for HPLC Analysis |
| Chemical Nature | Zwitterionic, Highly Polar | Poor retention on standard reversed-phase columns. HILIC, ion-pair, or mixed-mode chromatography are recommended. |
| Molecular Weight | 165.21 g/mol | --- |
| Predicted pKa | ~1.2 (sulfonic acid) | The sulfonic acid group will be deprotonated (anionic) above pH ~1.2. |
| UV Absorbance | Lacks a strong chromophore | UV detection may have low sensitivity. Consider alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[1] |
Q2: Can I use a standard C18 column for the analysis of this compound?
A2: While challenging, it is possible with modifications to the mobile phase. Due to its high polarity, you will likely observe poor retention. To improve retention, you can employ ion-pair chromatography. For example, adding an anionic ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can pair with the protonated piperidine group, increasing its hydrophobicity and retention on the C18 column.[1]
Q3: What detection method is most suitable for this compound?
A3: this compound does not have a strong UV-absorbing chromophore, which can lead to low sensitivity with a standard UV detector. More universal detection methods that do not rely on UV absorbance are often more suitable:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Mass Spectrometry (MS)
If UV detection must be used, derivatization of the piperidine nitrogen with a UV-active agent, such as 4-toluenesulfonyl chloride, can be performed pre-column to enhance sensitivity.[5][6][7]
Q4: My baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline can be caused by several factors:
-
Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Use high-purity solvents and additives.
-
Pump: Air bubbles in the pump or worn pump seals can cause pressure fluctuations and a noisy baseline.
-
Detector: A contaminated flow cell or a failing lamp can contribute to baseline noise.
-
Column: A contaminated or degrading column can also be a source of noise.
To troubleshoot, systematically isolate each component. For instance, replace the column with a union to see if the noise originates from the column.[8]
Experimental Protocols
The following are suggested starting points for method development. Optimization will be required for specific applications.
Method 1: Ion-Pair Reversed-Phase HPLC-CAD
This method is based on a similar compound, 4-methanesulfonyl-piperidine.[1]
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Charged Aerosol Detector (CAD)
Method 2: Pre-Column Derivatization with UV Detection
This approach is adapted from the analysis of piperidine.[5][6][7]
-
Derivatization Reagent: 4-Toluenesulfonyl chloride
-
Column: C18, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 ACN:H₂O)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV (wavelength will depend on the derivative, typically in the 230-254 nm range)
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Piperidine-4-sulfonic acid storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and stability of Piperidine-4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, which can maintain its stability for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the storage temperature. For maximum shelf life, stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1] If storing at -20°C, the solution should be used within 1 month.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water. To prepare a stock solution, it can be dissolved in water at a concentration of 50 mg/mL (302.65 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1]
Q4: I've observed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound has come out of solution at lower temperatures. Gently warm the solution and vortex or sonicate until the precipitate has redissolved. To prevent this, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. If water is used as the solvent, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as eye shields, gloves, and a dust mask (type N95 in the US). Ensure handling is performed in a well-ventilated area.
Data Presentation
Storage Conditions and Shelf Life Summary
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound in Aqueous Solution
Objective: To assess the stability of this compound in an aqueous solution under accelerated temperature and light conditions.
Materials:
-
This compound powder
-
HPLC-grade water
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Forced-air stability chamber
-
Photostability chamber
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Solution Preparation:
-
Accurately weigh this compound powder and dissolve it in HPLC-grade water to a final concentration of 1 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
Divide the solution into multiple aliquots in clear and amber vials to test for photostability.
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Record the pH of the solution.
-
Visually inspect the solution for color and clarity.
-
-
Storage Conditions:
-
Place the aliquots in the following stability chambers:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
Photostability chamber (exposed to light)
-
Control samples stored at -20°C.
-
-
-
Time Points for Analysis:
-
Withdraw aliquots from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analysis at Each Time Point:
-
At each time point, perform the following analyses on the withdrawn aliquots:
-
Visual Inspection: Note any changes in color or the appearance of particulate matter.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis: Determine the concentration of this compound and the presence of any degradation products. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Plot the percentage remaining against time for each storage condition to determine the degradation kinetics.
-
Identify and, if possible, quantify any major degradation products.
-
Visualizations
Caption: Factors influencing this compound stability.
References
quality control measures for Piperidine-4-sulfonic acid in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures for Piperidine-4-sulfonic acid (P4S). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical quality specifications for this compound?
A1: High-quality this compound for research purposes should meet stringent purity and identity criteria. A summary of typical specifications found on a Certificate of Analysis (CoA) is provided in the table below.
Q2: I am not getting a good peak shape for this compound in my reverse-phase HPLC analysis. What could be the issue?
A2: this compound is a highly polar, zwitterionic compound and lacks a strong UV chromophore, which presents challenges for standard reverse-phase HPLC with UV detection.[1][2] Poor peak shape (e.g., tailing or no retention) is common under these conditions.
-
Troubleshooting Steps:
-
Incorporate an Ion-Pairing Agent: To improve retention on a C18 column, use an ion-pairing agent in the mobile phase. Heptafluorobutyric acid (HFBA) is a suitable choice for forming a neutral complex with the analyte, which will have better interaction with the stationary phase.[1]
-
Consider Mixed-Mode Chromatography: A mixed-mode HPLC column that has both reverse-phase and ion-exchange characteristics can provide better retention and peak shape for highly polar and charged analytes like P4S.
Q3: My ¹H NMR spectrum shows unexpected peaks. What could be the source of these impurities?
A3: Unexpected signals in the ¹H NMR spectrum typically indicate the presence of residual solvents or impurities from the synthesis process.
-
Troubleshooting Steps:
-
Identify Common Solvents: Compare the chemical shifts of the unknown peaks with common NMR solvent charts. Deuterated water (D₂O) is a common solvent for P4S, and the residual H₂O peak will be present.
-
Consider Synthetic Precursors: Common synthetic routes for piperidine (B6355638) derivatives may start from compounds like piperidine or 1-benzyl-4-piperidone.[5] Residual amounts of these starting materials or related byproducts could be present. A comparison of the spectrum with reference spectra of these potential impurities can help in their identification.[6]
-
Q4: How should I prepare and store solutions of this compound to ensure stability?
A4: To maintain the integrity of this compound, proper storage is crucial.
-
Storage Recommendations:
Q5: I am having trouble detecting this compound using ESI-Mass Spectrometry. What parameters should I optimize?
A5: As a pre-charged zwitterionic molecule, P4S should be readily ionizable by electrospray ionization (ESI).[2] If you are experiencing detection issues, consider the following:
-
Troubleshooting Steps:
-
Select the Correct Ionization Mode: Due to the sulfonic acid group, negative ion mode ([M-H]⁻) is typically effective. However, the piperidine nitrogen can be protonated, so positive ion mode ([M+H]⁺) should also be evaluated.
-
Optimize Mobile Phase: Ensure your mobile phase is compatible with MS and promotes ionization. Volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are recommended. For negative ion mode, a basic mobile phase (e.g., containing a small amount of ammonium hydroxide) can improve signal, while an acidic mobile phase (e.g., with formic acid) is suitable for positive ion mode.
-
Direct Infusion: To optimize MS parameters without chromatographic separation, perform a direct infusion of a dilute solution of P4S (e.g., 1-10 µg/mL) into the mass spectrometer. This allows for fine-tuning of parameters like capillary voltage and gas flows for maximum signal intensity.
-
Data Presentation
The following table summarizes the typical quality control specifications for research-grade this compound based on a supplier's Certificate of Analysis.[7]
| Parameter | Specification | Method |
| Appearance | Light brown to brown solid | Visual Inspection |
| Purity | ≥ 99.95% | HPLC |
| Identity | Consistent with structure | ¹H NMR |
| Molecular Weight Confirmation | Consistent with structure | Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Purity Determination by HPLC with Charged Aerosol Detection (CAD)
This method is adapted from a validated protocol for a structurally similar compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore.[1]
-
Instrumentation:
-
HPLC system with a binary pump
-
Charged Aerosol Detector (CAD)
-
Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% HFBA in a water:acetonitrile (90:10, v/v) mixture.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents:
-
Deuterium oxide (D₂O)
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The spectrum should be referenced to the residual HDO signal.
-
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will appear downfield compared to those in unsubstituted piperidine. The proton at the C4 position will be coupled to the adjacent protons at C3 and C5. The overall spectrum should be consistent with the known structure of this compound.
-
Protocol 3: Molecular Weight Verification by ESI-Mass Spectrometry
-
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF or ion trap).
-
-
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for positive ion mode) or Ammonium hydroxide (B78521) (for negative ion mode)
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water:methanol 50:50). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Mobile Phase: A typical mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI, both positive and negative modes should be checked.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis: Infuse the sample solution into the mass spectrometer. The expected molecular weight of this compound is 165.21 g/mol .
-
In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 166.05.
-
In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 164.04.
-
-
Visualizations
Caption: A flowchart illustrating the key stages of a quality control process for a research chemical, from raw material receipt to final disposition.[9][10]
Caption: A diagram showing how this compound acts as an agonist at the GABA-A receptor, leading to neuronal inhibition.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gspchem.com [gspchem.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. GABA receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to GABA-A Receptor Agonists: Piperidine-4-sulfonic acid, Isoguvacine, and Gaboxadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key GABA-A receptor agonists: Piperidine-4-sulfonic acid (P4S), isoguvacine, and gaboxadol (B1217033). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated through the GABA-A receptor, a ligand-gated ion channel. Agonists of the GABA-A receptor are of significant interest for their potential therapeutic applications in conditions such as epilepsy, anxiety, and sleep disorders. This guide focuses on a comparative analysis of three such agonists: this compound, a synthetic analog of GABA; isoguvacine, a conformationally restricted GABA analog; and gaboxadol, a selective extrasynaptic GABA-A receptor agonist.
Mechanism of Action: The GABAergic Signaling Pathway
Activation of the GABA-A receptor by an agonist leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. The diverse subunit composition of GABA-A receptors (typically combinations of α, β, and γ or δ subunits) gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.
Figure 1. Simplified diagram of the GABAergic signaling pathway and the action of GABA-A receptor agonists.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound, isoguvacine, and gaboxadol, focusing on their binding affinity (Ki) and potency (EC50) at various GABA-A receptor subtypes. It is important to note that these values can vary depending on the specific experimental conditions, such as the expression system and radioligand used.
Table 1: Binding Affinity (Ki) and Potency (IC50) of GABA-A Receptor Agonists
| Compound | Receptor Subtype/Preparation | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound | Bovine Cortex Membranes (High Affinity) | 17 ± 7 (KD) | - | [1] |
| Bovine Cortex Membranes (Low Affinity) | 237 ± 100 (KD) | - | [1] | |
| Inhibition of [3H]-GABA binding | - | 0.034 | [2] | |
| Isoguvacine | GABA-ρ2 | - | 35 | [3] |
| Native (rat brain) | - | 5.6 | [4] | |
| Gaboxadol (THIP) | α4β3δ | - | 0.03 - 0.05 | [5] |
| α6β3δ | - | 0.03 - 0.05 | [5] |
Table 2: Efficacy (Emax or Functional Activity) of GABA-A Receptor Agonists
| Compound | Receptor Subtype | Efficacy (% of GABA max response) | Notes | Reference(s) |
| This compound | α1, α4, α6 containing | 7.2 - 21% | Low efficacy | [6] |
| α2, α3, α5 containing | 75 - 96% | High efficacy | [6] | |
| Isoguvacine | GABA-ρ1 | ~40% | Two-fold higher efficacy than at GABA-ρ2 | [3] |
| GABA-ρ2 | ~25% | Six-fold greater potency than at GABA-ρ1 | [3] | |
| Gaboxadol (THIP) | Extrasynaptic α4βδ | High | Selective agonist | [7] |
Experimental Protocols
The characterization of these GABA-A receptor agonists relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a receptor.
Figure 2. General workflow for a radioligand binding assay to determine GABA-A receptor affinity.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat or bovine cortex) or cells expressing specific recombinant GABA-A receptor subtypes are homogenized in a buffered solution. The homogenate is then subjected to a series of centrifugations to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in a binding buffer.
-
Binding Assay: The prepared membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the unlabeled test compound (this compound, isoguvacine, or gaboxadol). The incubation is typically carried out at 0-4°C to minimize degradation.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings (Two-Electrode Voltage Clamp)
This technique is employed to measure the functional activity (potency and efficacy) of the agonists on GABA-A receptors expressed in Xenopus oocytes.
Figure 3. Workflow for characterizing GABA-A receptor agonists using two-electrode voltage clamp in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific GABA-A receptor subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Two-Electrode Voltage Clamp: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (typically -60 to -80 mV).
-
Agonist Application: The oocyte is perfused with a control solution, followed by solutions containing increasing concentrations of the test agonist (this compound, isoguvacine, or gaboxadol).
-
Data Acquisition and Analysis: The agonist-induced chloride current is recorded at each concentration. This data is then used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
Conclusion
This compound, isoguvacine, and gaboxadol are all valuable tools for studying the GABAergic system. However, they exhibit distinct pharmacological profiles. This compound demonstrates significant functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, acting as a partial agonist with low efficacy at receptors with other α subunits.[6] Isoguvacine is a potent GABA-A receptor agonist but its ability to cross the blood-brain barrier is limited.[8] Gaboxadol shows a preference for extrasynaptic δ-subunit containing GABA-A receptors, which are responsible for tonic inhibition.[5][7] The choice of agonist for a particular research application will therefore depend on the specific GABA-A receptor subtypes and the type of GABAergic transmission (phasic vs. tonic) being investigated. The experimental protocols outlined in this guide provide a framework for the continued characterization of these and other novel GABA-A receptor modulators.
References
- 1. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA agonists. Development and interactions with the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine-4-sulfonic Acid and Bicuculline in GABA-A Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Piperidine-4-sulfonic acid (P4S) and bicuculline (B1666979), two key pharmacological tools used in the study of GABA-A receptors. By presenting experimental data, outlining methodologies, and visualizing key concepts, this document aims to equip researchers with the necessary information to select the appropriate compound for their experimental needs.
At a Glance: Key Differences
| Feature | This compound (P4S) | Bicuculline |
| Primary Mechanism of Action | Partial agonist at GABA-A receptors | Competitive antagonist at GABA-A receptors |
| Effect on GABA-A Receptor | Activates the receptor, but with lower efficacy than the full agonist GABA, particularly at specific subunits. Can act as a functional antagonist at subunits where it has very low efficacy. | Blocks the binding of GABA to the receptor, preventing its activation. |
| Subunit Selectivity | Exhibits functional selectivity, with high efficacy at α2, α3, and α5 subunits and low efficacy at α1, α4, and α6 subunits.[1] | Generally considered a non-selective competitive antagonist of GABA-A receptors.[2] |
| Off-Target Effects | Described as a moderately potent GABA-A-ρ receptor antagonist.[1] | Can block Ca2+-activated potassium channels.[3] |
| Blood-Brain Barrier Permeability | Does not cross the blood-brain barrier.[1] | Crosses the blood-brain barrier, can induce convulsions.[3] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and bicuculline. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the exact figures.
This compound (P4S): Binding and Efficacy Data
| Parameter | Value | Species/Tissue | Receptor Subtype(s) | Experimental Method | Reference |
| IC50 (vs [3H]GABA binding) | 0.034 µM | - | GABA-A | Radioligand Binding Assay | [3] |
| KD (High Affinity) | 17 ± 7 nM | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| KD (Low Affinity) | 237 ± 100 nM | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| Bmax (High Affinity) | 0.15 ± 0.07 pmol/mg protein | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| Bmax (Low Affinity) | 0.80 ± 0.20 pmol/mg protein | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| kon (High Affinity) | 5.6 x 10^7 M-1 min-1 | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| koff (High Affinity) | 0.83 min-1 | Bovine Cortex | Not specified | [3H]P4S Binding Assay | [4] |
| Emax (α2, α3, α5 subunits) | 75-96% | - | α2, α3, α5 | Electrophysiology | [1] |
| Emax (α1, α4, α6 subunits) | 7.2-21% | - | α1, α4, α6 | Electrophysiology | [1] |
Bicuculline: Antagonist Potency Data
| Parameter | Value | Species/Tissue/Cell Line | Receptor Subtype(s) | Experimental Method | Reference |
| IC50 | 2 µM (at 40 µM GABA) | Not specified | GABA-A | Not specified | [3] |
| IC50 | 3.3 µM (at 30 µM GABA) | HEK cells | α5β3γ2 | Automated Patch Clamp (QPatch) | [5] |
| pKB | ~5.9 | Xenopus oocytes | α1β1, α1β1γ2S, α1β1γ2L | Two-Electrode Voltage Clamp | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GABA-A receptor signaling pathway illustrating the binding of GABA, this compound, and Bicuculline.
Caption: Experimental workflows for comparing this compound and Bicuculline using electrophysiology and binding assays.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the effects of P4S and bicuculline on GABA-A receptor currents. Specific parameters may need to be optimized based on the cell type and recording equipment.
1. Cell Preparation:
-
Culture cells (e.g., HEK293, Xenopus oocytes, or primary neurons) expressing the desired GABA-A receptor subunit combination.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Prepare stock solutions of GABA, this compound, and bicuculline in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane by applying a brief pulse of negative pressure to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Data Acquisition:
-
Obtain a stable baseline recording of the holding current.
-
Apply a known concentration of GABA to elicit a control current response.
-
After a washout period and return to baseline, co-apply GABA with varying concentrations of either this compound or bicuculline.
-
Record the current responses at each concentration.
-
Perform a final washout to ensure the reversibility of the drug effect.
5. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
For bicuculline, calculate the percentage of inhibition and plot against the logarithm of the antagonist concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
For P4S, analyze its effect on the GABA-evoked current. If it potentiates the current at certain subunits, calculate the percentage of potentiation and determine the EC50. If it inhibits, calculate the IC50.
Protocol 2: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of P4S and bicuculline for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol).
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA).
-
For competition binding, add varying concentrations of the test compound (this compound or bicuculline).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Concluding Remarks
The choice between this compound and bicuculline in GABA-A receptor research is dictated by the specific experimental question. Bicuculline serves as a classic, non-selective competitive antagonist, ideal for studies requiring a complete blockade of GABA-A receptor-mediated neurotransmission. Its ability to induce epileptiform activity in vitro also makes it a valuable tool for epilepsy research.
In contrast, this compound offers a more nuanced approach. As a partial agonist with functional selectivity for different α subunits, it allows for the investigation of the roles of specific GABA-A receptor isoforms in neuronal signaling. Its inability to cross the blood-brain barrier makes it suitable for studies on peripheral GABA-A receptors without confounding central nervous system effects.
Researchers should carefully consider the distinct pharmacological profiles, including subunit selectivity and potential off-target effects, of each compound when designing their experiments and interpreting their results. The detailed protocols provided in this guide offer a starting point for the rigorous and reproducible investigation of GABA-A receptor function.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline - Wikipedia [en.wikipedia.org]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
A Comparative In Vitro Analysis of Piperidine-4-sulfonic Acid and Muscimol for GABAergic Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurotransmitter systems. This guide provides a comprehensive comparative analysis of two prominent GABAA receptor agonists, Piperidine-4-sulfonic acid (P4S) and muscimol (B1676869), for in vitro research applications. By examining their pharmacological profiles, receptor subtype selectivity, and functional activities, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction to this compound and Muscimol
This compound (P4S) is a synthetic and potent partial agonist of the GABAA receptor.[1][2] It is a cyclized analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] A key characteristic of P4S is its functional selectivity for GABAA receptors with different α subunit compositions.[1] Notably, P4S is a highly charged zwitterion and does not cross the blood-brain barrier, making it exclusively suitable for in vitro or peripheral studies.[1]
Muscimol, a naturally occurring psychoactive isoxazole (B147169) found in mushrooms of the Amanita genus, is a potent and selective agonist at ionotropic GABA receptors.[3][4] Structurally similar to GABA, muscimol readily crosses the blood-brain barrier and has been extensively used as a ligand to probe GABA receptor function in both in vitro and in vivo studies.[5][6] It acts as a full agonist at most GABAA receptor subtypes.[7]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and muscimol, providing a direct comparison of their binding affinities and functional potencies at GABAA receptors.
| Compound | Parameter | Value | Receptor Subtype / Condition | Reference |
| This compound | IC50 | 0.034 µM | Inhibition of [3H]GABA binding | [8] |
| KD (high affinity) | 17 ± 7 nM | Bovine cortex membranes | [9] | |
| KD (low affinity) | 237 ± 100 nM | Bovine cortex membranes | [9] | |
| Emax | 75-96% | α2, α3, and α5 containing GABAA receptors | [1] | |
| Emax | 7.2-21% | α1, α4, and α6 containing GABAA receptors | [1] | |
| Muscimol | IC50 | 5 nM | [3H]Muscimol Binding | [10] |
| EC50 | 1-2 nM | Recombinant α4β3δ GABAA receptors | [11] | |
| KD | ~1.6 nM | α4βδ receptors in forebrain | [11] | |
| KD | ~1 nM | α6βδ receptors in cerebellum | [11] | |
| EC50 | 180 ± 83 nM | α1β3 GABAA receptors (HEK 293 cells) | [12] | |
| EC50 | 0.65 ± 0.22 µM | Human α1β3 GABAA receptor (oocytes) | [12][13] |
Signaling Pathways and Experimental Workflows
The activation of GABAA receptors by agonists like P4S and muscimol leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The following diagrams illustrate the canonical GABAA receptor signaling pathway and a typical experimental workflow for characterizing these compounds.
Figure 1: Simplified GABAA Receptor Signaling Pathway.
Figure 2: General Experimental Workflow for Compound Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize this compound and muscimol.
Radioligand Binding Assay ([3H]Muscimol)
This protocol describes a method for determining the binding affinity of unlabeled ligands by measuring their ability to displace the radiolabeled agonist [3H]muscimol from GABAA receptors in brain membrane preparations.
1. Membrane Preparation:
-
Homogenize rat brains in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in buffer and repeat the centrifugation step three more times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the prepared membrane homogenate.
-
Add varying concentrations of the unlabeled test compound (P4S or a competitor).
-
Add a fixed concentration of [3H]muscimol (e.g., 1-5 nM).
-
For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 100 µM).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]muscimol binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of GABAA receptor agonists by measuring the ion currents they evoke in whole cells.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 or Xenopus oocytes) expressing the desired GABAA receptor subunit combination.
-
Plate the cells onto coverslips for recording.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution.
-
Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
3. Compound Application and Data Acquisition:
-
Apply the test compound (P4S or muscimol) at various concentrations to the cell using a perfusion system.
-
Record the resulting changes in membrane current using an amplifier and data acquisition software.
-
Wash out the compound with the extracellular solution to allow the current to return to baseline.
4. Data Analysis:
-
Measure the peak amplitude of the current response at each compound concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized response as a function of the logarithm of the agonist concentration.
-
Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
Conclusion
This compound and muscimol are both valuable tools for the in vitro investigation of GABAA receptors, each with distinct properties that make them suitable for different experimental questions. Muscimol, as a potent, full agonist that crosses the blood-brain barrier, is a classic tool for general GABAA receptor studies. In contrast, P4S, with its partial agonism, functional selectivity for specific α subunits, and inability to cross the blood-brain barrier, offers a more nuanced tool for dissecting the roles of different GABAA receptor subtypes in peripheral tissues or in isolated in vitro systems. The choice between these two compounds will ultimately depend on the specific aims of the research, with the data and protocols provided in this guide serving as a foundation for well-informed experimental design.
References
- 1. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscimol - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
Validating GABAA Receptor Activation: A Comparative Guide to Piperidine-4-sulfonic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The validation of GABAA receptor activation is a critical step in neuroscience research and the development of novel therapeutics targeting the central nervous system. Piperidine-4-sulfonic acid (P4S) has emerged as a valuable tool in this process due to its specific pharmacological profile. This guide provides a comprehensive comparison of P4S with other key GABAA receptor agonists, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound: A Profile
This compound (P4S) is a synthetic, cyclized analog of the endogenous neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a potent and selective partial agonist at GABAA receptors. A key characteristic of P4S is its functional selectivity for different α subunit compositions within the pentameric GABAA receptor complex. It exhibits high activational efficacy at GABAA receptors containing α2, α3, and α5 subunits, while demonstrating low efficacy at receptors with α1, α4, and α6 subunits.[1] This property makes P4S a useful tool for dissecting the roles of specific GABAA receptor subtypes. Notably, P4S is a highly charged zwitterion and does not cross the blood-brain barrier, limiting its application to in vitro and peripheral studies.[1]
Comparative Analysis of GABAA Receptor Agonists
The selection of an appropriate agonist for GABAA receptor validation depends on the specific research question, including the desired receptor subtype selectivity and level of activation. Below is a comparison of P4S with other commonly used GABAA receptor agonists.
Quantitative Data Summary
The following tables summarize the binding affinity (Kd), potency (EC50/IC50), and efficacy (Emax) of P4S and its alternatives. It is important to note that these values are often derived from different studies using various experimental systems (e.g., different expression systems, tissues, and radioligands), which can influence the results.
| Ligand | Receptor/Tissue | Binding Affinity (Kd) (nM) | Reference |
| This compound (P4S) | Bovine brain synaptic membranes | 17 ± 7 (High-affinity site) | [2] |
| 237 ± 100 (Low-affinity site) | [2] | ||
| GABA | Bovine brain synaptic membranes | Similar Bmax to [3H]P4S | [2] |
| Muscimol | Rat brain membranes | - | - |
| Gaboxadol (THIP) | Rat brain synaptic membranes | - | - |
| Isoguvacine | Rat brain membranes | - | - |
Table 1: Comparative Binding Affinities of GABAA Receptor Agonists. This table presents the dissociation constants (Kd) of various agonists, indicating their affinity for the GABAA receptor.
| Ligand | GABAA Receptor Subtype | Potency (EC50/IC50) (µM) | Efficacy (Emax) (% of GABA response) | Reference |
| This compound (P4S) | α1-containing | - | 7.2 - 21 | [1] |
| α2-containing | - | 75 - 96 | [1] | |
| α3-containing | - | 75 - 96 | [1] | |
| α4-containing | - | 7.2 - 21 | [1] | |
| α5-containing | - | 75 - 96 | [1] | |
| α6-containing | - | 7.2 - 21 | [1] | |
| Inhibition of [3H]-GABA binding | 0.034 | - | [3] | |
| GABA | Human hypothalamic tissue (in oocytes) | 6.8 | 100 | [1] |
| Muscimol | Guinea pig distal colon | 11 - 12.5 (EC50 for relaxation/contraction) | - | |
| Gaboxadol (THIP) | α3β1γ2 receptors (in oocytes) | 411 ± 13 | - | |
| Isoguvacine | - | - | Full agonist | [4] |
Table 2: Comparative Potency and Efficacy of GABAA Receptor Agonists. This table outlines the concentration required for half-maximal effect (EC50/IC50) and the maximum response (Emax) relative to GABA for different agonists across various receptor subtypes.
Experimental Protocols for Validating GABAA Receptor Activation
Accurate and reproducible data are paramount in receptor pharmacology. The following sections provide detailed methodologies for three key experimental techniques used to validate GABAA receptor activation.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kd) and binding site density (Bmax) of this compound or other ligands at the GABAA receptor.
Materials:
-
[3H]Muscimol or [3H]P4S (Radioligand)
-
Unlabeled P4S, GABA, or other competing ligands
-
Rat or bovine brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed concentration of radioligand ([3H]Muscimol or [3H]P4S).
-
For saturation binding experiments, add increasing concentrations of the radioligand.
-
For competition binding experiments, add a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (e.g., P4S).
-
To determine non-specific binding, include tubes with a high concentration of unlabeled GABA.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site or two-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
Two-Microelectrode Voltage Clamp (TEVC) Electrophysiology
This technique is widely used to study the function of ion channels, including GABAA receptors, expressed in Xenopus oocytes.
Objective: To characterize the electrophysiological properties of GABAA receptors and determine the potency (EC50) and efficacy (Emax) of agonists like P4S.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits
-
Microinjection setup
-
Two-microelectrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with 3 M KCl
-
Perfusion system
-
Recording chamber
-
Oocyte recording solution (e.g., ND96)
-
Agonist solutions (e.g., P4S, GABA)
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a solution containing the cRNAs for the GABAA receptor subunits of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply agonist solutions at various concentrations using the perfusion system.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized current against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Patch-Clamp Electrophysiology
This high-resolution technique allows for the recording of ionic currents through single or multiple ion channels in a small patch of cell membrane.
Objective: To investigate the effects of P4S and other ligands on the gating properties of GABAA receptors at the single-channel or whole-cell level.
Materials:
-
Cultured cells expressing GABAA receptors (e.g., HEK293 cells, neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Patch pipettes
-
Recording chamber
-
Perfusion system
-
Extracellular and intracellular solutions
-
Agonist solutions
Protocol:
-
Cell Preparation:
-
Plate cells on coverslips in a petri dish.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
-
Pipette Preparation and Seal Formation:
-
Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips.
-
Fill the pipette with the appropriate intracellular solution.
-
Under visual guidance, bring the pipette tip into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
-
Recording Configurations:
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to record the summed activity of all channels in the cell membrane.
-
Outside-out: After establishing a whole-cell configuration, slowly pull the pipette away from the cell, causing a small piece of membrane to reseal with the extracellular side facing outwards. This is useful for studying the effects of extracellularly applied ligands.
-
-
Data Acquisition and Analysis:
-
Apply agonist-containing solutions to the cell or patch using a perfusion system.
-
Record the resulting currents.
-
Analyze the current traces to determine parameters such as peak amplitude, activation and deactivation kinetics, and single-channel conductance and open probability.
-
Visualizing GABAA Receptor Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for validating GABAA receptor activation.
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for GABAA Receptor Agonist Validation.
By understanding the distinct properties of this compound and other GABAA receptor agonists, and by applying rigorous experimental methodologies, researchers can effectively validate GABAA receptor activation and advance our understanding of its role in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GABAergic Effects of Piperidine-4-sulfonic Acid and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Piperidine-4-sulfonic acid (P4S) with other notable GABAergic compounds. By presenting objective comparisons of performance supported by experimental data, this document aims to be an invaluable resource for researchers and professionals in the fields of neuroscience and drug development. The information is curated to facilitate a deeper understanding of the nuanced interactions between these compounds and the GABAergic system.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and other selected GABAergic compounds at GABAA and GABAB receptors. These values are critical for understanding the selectivity and potency of these agents.
Table 1: Comparative Binding Affinities (Ki in nM) and Potencies (IC50/EC50 in µM) of GABAA Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) | EC50 (µM) |
| This compound (P4S) | GABAA (³H-GABA binding inhibition) | - | 0.034[1] | - |
| Bovine Cortex (High Affinity) | 17 ± 7 | - | - | |
| Bovine Cortex (Low Affinity) | 237 ± 100 | - | - | |
| GABA | α1β2γ2 | - | - | 0.43[2] |
| α3β1 | - | - | 55 ± 6[3] | |
| α3β1γ2 | - | - | 200 ± 38[3] | |
| Muscimol (B1676869) | α1β3 | - | - | 0.65 ± 0.22[4] |
| GABAA (³H-muscimol binding) | 180 ± 83 | - | - | |
| α4β3δ | - | - | ~0.001-0.002[5] | |
| Gaboxadol (THIP) | α4β3δ | - | - | 0.03-0.05[5] |
| α3β1 | - | - | 139 ± 19[3] | |
| α3β1γ2 | - | - | 411 ± 13[3] | |
| Isoguvacine | GABAA | - | - | ~10[6] |
| Diazepam | α1β2γ2 | - | - | - |
| α1β3γ2 | - | - | - | |
| α2β3γ2 | - | - | - | |
| α5β3γ2 | - | - | - | |
| iCell Neurons | - | - | 0.42[2] |
Table 2: Comparative Efficacy (Emax) of GABAA Receptor Agonists
| Compound | Receptor Subtype | Emax (%) |
| This compound (P4S) | α2, α3, α5 containing | 75-96[7] |
| α1, α4, α6 containing | 7.2-21[7] |
Table 3: Comparative Binding Affinities (Ki in nM) and Potencies (EC50 in µM) of GABAB Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) |
| Baclofen | GABAB | - | 0.27[8] |
| CXCR4 (GABAB agonist effect) | - | 6.9[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these GABAergic compounds.
Radioligand Binding Assay for GABAA Receptors
This assay is used to determine the binding affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the GABAA receptor.
Materials:
-
Radioligand: [³H]Muscimol (specific activity ~10-30 Ci/mmol)
-
Membrane Preparation: Rat or bovine brain cortex membranes
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
-
Non-specific binding control: 10 mM GABA
-
Test compounds (e.g., this compound, Gaboxadol, etc.)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and determine the protein concentration. The membranes can be stored at -70°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein)[9]
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of [³H]Muscimol (final concentration of 5 nM)
-
-
For non-specific binding, add 50 µL of 10 mM GABA.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of compounds by measuring their effects on ion channel activity in individual neurons.
Objective: To measure the effect of GABAergic agonists on GABAA receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Solutions:
-
Test compounds (e.g., this compound, GABA)
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV to record inward currents.
-
-
Compound Application:
-
Apply the test compound at various concentrations to the perfusion system.
-
Record the resulting changes in membrane current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data with the Hill equation to determine the EC50 value and Hill slope.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a clear understanding. The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanion.de [nanion.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikiwand [wikiwand.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative Efficacy Analysis of Piperidine-4-sulfonic acid and Other Selective GABAA Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Piperidine-4-sulfonic acid (P4S) with other selective γ-aminobutyric acid type A (GABAA) receptor agonists, supported by experimental data. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its functional diversity, arising from a pentameric assembly of various subunits (e.g., α, β, γ, δ), allows for a wide range of pharmacological modulation. Selective GABAA agonists are crucial for dissecting the physiological roles of different receptor subtypes and for developing novel therapeutics for neurological and psychiatric disorders. This compound (P4S) is a synthetic, potent, and selective GABAA receptor partial agonist.[1] This guide compares its efficacy profile to other well-established selective GABAA agonists: gaboxadol (B1217033) (THIP), isoguvacine, and muscimol (B1676869).
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the efficacy (maximal response, Emax) and potency (EC50, IC50, or Ki) of P4S and its counterparts at various GABAA receptor subtypes. The data highlights the distinct pharmacological profiles of these agonists.
Table 1: Efficacy (Emax) of GABAA Agonists at Different α Subunit-Containing Receptors
| Agonist | Receptor Subtype | Efficacy (Emax) vs. GABA | Reference(s) |
| This compound (P4S) | α1-containing | 7.2–21% | [1] |
| α2-containing | 75–96% | [1] | |
| α3-containing | 75–96% | [1] | |
| α4-containing | 7.2–21% | [1] | |
| α5-containing | 75–96% | [1] | |
| α6-containing | 7.2–21% | [1] | |
| Gaboxadol (THIP) | α1β2γ2S | Agonist activity with inhibitory effects at high concentrations | [2] |
| α4β3δ | High sensitivity (EC50 ~30-50 nM) | [3] | |
| α6β3δ | High sensitivity (EC50 ~30-50 nM) | [3] | |
| Muscimol | Most subtypes | Full agonist (similar to GABA) | [4] |
| α4β3δ (extrasynaptic) | Superagonist (120-140% of GABA) | [5] | |
| Isoguvacine | Native (rat brain) | - | [6] |
| GABA-ρ1 | Higher efficacy than at GABA-ρ2 | [7] | |
| GABA-ρ2 | Lower efficacy than at GABA-ρ1 | [7] |
Table 2: Potency (EC50/IC50/Ki) of GABAA Agonists
| Agonist | Parameter | Value | Receptor/Assay Condition | Reference(s) |
| This compound (P4S) | IC50 | 34 nM | Inhibition of [3H]GABA binding | |
| KD (high affinity) | 17 ± 7 nM | Bovine cortex membranes | [8] | |
| KD (low affinity) | 237 ± 100 nM | Bovine cortex membranes | [8] | |
| Gaboxadol (THIP) | EC50 | 154 µM | α1β2γ2S | [2] |
| EC50 | 53 µM | α1β2γ2S (+ 1 µM diazepam) | [2] | |
| Muscimol | Ki | - | Similar to GABA, but more potent | [4] |
| EC50 | ~1-2 nM | α4β3δ | [9] | |
| Isoguvacine | IC50 | 5.6 µM | Native (rat brain) | [6] |
GABAA Receptor Signaling Pathway
Activation of the GABAA receptor by an agonist leads to the opening of its integral chloride ion channel. In mature neurons, this typically results in an influx of Cl-, causing hyperpolarization of the cell membrane and subsequent neuronal inhibition. However, in immature neurons, the chloride gradient can be reversed, leading to Cl- efflux and depolarization. Downstream signaling can involve the activation of voltage-gated calcium channels and subsequent modulation of intracellular signaling cascades.
Caption: GABAA Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound for the GABAA receptor.
1. Membrane Preparation:
-
Rodent brains (e.g., rat or bovine cortex) are homogenized in ice-cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]GABA or [3H]muscimol).
-
Add increasing concentrations of the unlabeled test compound (e.g., P4S).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled GABAA agonist (e.g., unlabeled GABA).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of GABAA agonists on ion channel activity in living cells.
1. Cell Preparation:
-
Use primary cultured neurons or a cell line heterologously expressing specific GABAA receptor subtypes (e.g., HEK293 cells).
-
Cells are plated on glass coverslips for recording.
2. Recording Setup:
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
3. Gigaseal Formation and Whole-Cell Configuration:
-
The micropipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell.
4. Data Acquisition:
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
The GABAA agonist of interest is applied to the cell via the perfusion system at various concentrations.
-
The resulting current flowing through the GABAA receptor channels is recorded using a patch-clamp amplifier and digitized for computer analysis.
5. Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured at each concentration.
-
A concentration-response curve is generated by plotting the current amplitude against the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the concentration-response curve with the Hill equation.
Experimental Workflow Diagram
Caption: Workflow for GABAA Agonist Characterization.
Conclusion
This compound exhibits a unique pharmacological profile as a GABAA receptor partial agonist with pronounced functional selectivity for receptors containing α2, α3, and α5 subunits.[1] This contrasts with other agonists like muscimol, which generally acts as a full agonist with superagonist activity at extrasynaptic δ-containing receptors, and gaboxadol, which shows high sensitivity at δ-containing receptors.[3][5] The choice of agonist for research or therapeutic development will, therefore, critically depend on the desired GABAA receptor subtype selectivity and the required level of efficacy. The experimental protocols detailed in this guide provide a framework for the continued characterization and comparison of novel GABAA receptor modulators. A significant limitation for in vivo studies is that P4S is unable to cross the blood-brain barrier.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscimol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing the selectivity of various GABAA receptor agonists
For Researchers, Scientists, and Drug Development Professionals
The γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a crucial target for a wide array of therapeutics.[1] The receptor's heterogeneity, arising from the assembly of different subunits into a pentameric structure, gives rise to a variety of subtypes with distinct pharmacological properties. This diversity allows for the development of subtype-selective agonists, which hold the promise of more targeted therapeutic effects with fewer side effects. This guide provides a comparative analysis of the selectivity of various GABA-A receptor agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of Agonist Selectivity
The selectivity of a GABA-A receptor agonist is determined by its binding affinity (Ki) and functional potency (EC50) at different receptor subtypes. The following tables summarize the available quantitative data for a selection of commonly studied agonists.
Table 1: Binding Affinities (Ki, nM) of GABAA Receptor Agonists at Various Subtypes
| Agonist | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| GABA | 14 | - | - | - | [2] |
| Muscimol (B1676869) | 4.3 | - | - | - | [2] |
| Gaboxadol (THIP) | 124 | - | - | - | [2] |
| Diazepam | - | - | - | - | [3] |
| Clobazam | - | - | - | - | [4] |
| N-desmethylclobazam | - | - | - | - | [4] |
| Clonazepam | - | - | - | - | [4] |
| Zolpidem | - | - | - | - | [4] |
Table 2: Functional Potencies (EC50, µM) of GABAA Receptor Agonists at Various Subtypes
| Agonist | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α1β2γ2 | α4β3δ | α6β3γ2 | Reference |
| GABA | 2.1 | 13.4 | 12.5 | 1.4 | 6.6 | 1.7 | 0.17 | [5] |
| Muscimol | - | - | - | - | - | ~0.001-0.002 | - | [6] |
| Honokiol | 59.6 (α1β3) | - | - | 23.4 (α5β2) | 1034% enhancement | - | - | [7] |
| Diazepam | - | - | - | - | 0.42 | - | - | [8] |
| HZ166 | - | - | - | - | 1.56 | - | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the selectivity of GABA-A receptor agonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[1]
1. Membrane Preparation:
-
Tissue Source: Rat or mouse brain tissue (e.g., cortex, cerebellum, hippocampus) or cells expressing recombinant GABA-A receptors.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay.
-
Storage: Membranes are stored at -80°C until use.[9]
2. Binding Assay:
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]muscimol, [3H]flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (agonist).
-
Total and Non-specific Binding: Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 4°C or 30°C) for a set duration to reach equilibrium.[9]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Electrophysiological Assays
Electrophysiological techniques, such as the two-electrode voltage clamp and patch-clamp, are used to measure the functional effects of agonists on GABA-A receptor ion channel activity.
1. Oocyte Expression System (Two-Electrode Voltage Clamp):
-
mRNA Injection: Oocytes from Xenopus laevis are injected with cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: The injected oocytes are incubated for several days to allow for receptor expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: Agonists are applied to the oocyte via a perfusion system.
-
Data Acquisition: The current responses to different concentrations of the agonist are recorded.
-
Data Analysis: Concentration-response curves are generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.[10]
2. Mammalian Cell Expression System (Patch-Clamp):
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293, CHO) are cultured and transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
Patch-Clamp Recording: Whole-cell or outside-out patch-clamp recordings are performed on single cells expressing the receptors.
-
Solutions: The intracellular (pipette) and extracellular solutions are formulated to isolate the chloride currents mediated by the GABA-A receptors.
-
Drug Application: Agonists are rapidly applied to the cell or patch using a perfusion system.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the EC50 and other functional parameters.[11][12][13]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for determining agonist selectivity.
Caption: GABA-A receptor signaling pathway.
Caption: Workflow for determining agonist selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pnas.org [pnas.org]
Validating the Peripheral Selectivity of Piperidine-4-sulfonic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piperidine-4-sulfonic acid (P4S), a potent GABAA receptor partial agonist, focusing on its peripheral selectivity. The performance of P4S is compared with other GABAergic modulators, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating P4S for peripherally targeted therapeutic applications.
Executive Summary
This compound (P4S) is a synthetic, potent, and selective partial agonist of the GABAA receptor. A key characteristic of P4S is its asserted peripheral selectivity, attributed to its chemical structure as a highly charged zwitterion, which is believed to prevent it from crossing the blood-brain barrier (BBB).[1] This property makes P4S a compelling candidate for therapeutic interventions targeting peripheral GABAA receptors without inducing central nervous system (CNS) side effects such as sedation or ataxia. However, a comprehensive review of publicly available literature reveals a lack of quantitative experimental data to definitively confirm its inability to penetrate the CNS.
This guide summarizes the available data on P4S and compares it with a known peripherally selective GABAB receptor agonist, Lesogaberan (AZD3355), and centrally acting GABAA receptor agonists to highlight the importance of peripheral restriction.
Comparative Analysis of GABAergic Modulators
The following tables summarize the available quantitative data for this compound and selected comparator compounds.
Table 1: Receptor Binding Affinity and Efficacy
| Compound | Target Receptor | Binding Affinity (Kd/Ki/IC50) | Efficacy (Emax) | Notes |
| This compound (P4S) | GABAA | Kd: 17 nM & 237 nM (two sites) in bovine brain membranes; IC50: 34 nM (inhibition of [3H]GABA binding) | Partial agonist with high efficacy at α2, α3, and α5-containing receptors and low efficacy at α1, α4, and α6-containing receptors.[1] | Data from in vitro binding assays. |
| Lesogaberan (AZD3355) | GABAB | Ki: 5.1 nM (rat GABAB); EC50: 8.6 nM (human GABAB)[1][2] | Agonist | Peripherally selective GABAB agonist. |
| Muscimol | GABAA | High-affinity agonist | Full agonist | Known to cross the blood-brain barrier.[3] |
| Gaboxadol | GABAA | High-affinity agonist | Agonist | Known to cross the blood-brain barrier.[1] |
Table 2: Blood-Brain Barrier Penetration
| Compound | Stated Peripheral Selectivity | Quantitative Data (Brain:Plasma Ratio or Permeability Coefficient) | Method |
| This compound (P4S) | Yes[1] | Not publicly available | - |
| Lesogaberan (AZD3355) | Yes[4] | Low CNS penetration confirmed in preclinical studies.[4] | In vivo studies |
| Muscimol | No[3] | Readily crosses the BBB | In vivo studies |
| Gaboxadol | No[1] | Crosses the BBB | In vivo studies |
Experimental Protocols for Assessing Peripheral Selectivity
Validating the peripheral selectivity of a compound is crucial for its development as a peripherally acting therapeutic. The following are key experimental methodologies used to assess blood-brain barrier permeability.
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol in an organic solvent) to form an artificial membrane that mimics the BBB.
-
The wells of a donor plate are filled with a solution of the test compound.
-
The filter plate (acceptor) is placed on top of the donor plate, creating a "sandwich".
-
The system is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time. A low Pe value suggests poor BBB permeability.
Experimental Workflow for PAMPA-BBB Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo Method: In Situ Brain Perfusion
This technique provides a more physiologically relevant assessment of BBB transport in a living animal model, typically a rat or mouse.
Methodology:
-
The animal is anesthetized, and the common carotid artery is surgically exposed.
-
A catheter is inserted into the carotid artery, and the heart is bypassed to control the perfusate composition.
-
A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or fluorescently tagged test compound is infused at a constant rate.
-
After a short perfusion period (typically a few minutes), the brain is flushed with a compound-free solution to remove the substance from the vasculature.
-
The brain is then removed, dissected, and the concentration of the test compound in the brain tissue is measured.
-
The brain uptake clearance (Kin) or the brain-to-perfusate concentration ratio is calculated to quantify the extent of BBB penetration.
Logical Flow of In Situ Brain Perfusion Experiment
Caption: Key stages of an in situ brain perfusion experiment.
Peripheral GABAergic Signaling Pathway
Activation of peripheral GABAA receptors by an agonist like P4S leads to the opening of chloride ion channels, resulting in hyperpolarization of the cell membrane and subsequent modulation of cellular function. In various peripheral tissues, this can influence processes such as inflammation, hormone secretion, and smooth muscle contraction.
Peripheral GABAA Receptor Signaling
References
A Comparative Pharmacokinetic Profile of Piperidine-4-sulfonic Acid and Its Analogs for Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic properties of Piperidine-4-sulfonic acid (P4S) and its analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications to the piperidine (B6355638) scaffold can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited publicly available in-vivo pharmacokinetic data for this compound, this guide will focus on its known characteristics and draw comparisons with other classes of piperidine derivatives for which experimental data is available.
Executive Summary
This compound is a synthetic GABAA receptor agonist.[1] A key feature that dominates its pharmacokinetic profile is its structure as a highly charged zwitterion. This characteristic renders it unable to cross the blood-brain barrier, making it a peripherally selective compound.[1] While this limits its application for central nervous system targets, it also presents opportunities for peripheral therapeutic applications. The broader class of piperidine-containing drugs is of significant interest in medicinal chemistry due to the scaffold's favorable physicochemical properties.[2][3] However, the metabolic stability of the piperidine ring, which is often functionalized to enhance pharmacological activity, can be a challenge.[3] Understanding the structure-pharmacokinetic relationships is therefore crucial for the development of piperidine-based therapeutics.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for this compound and provides a comparison with other representative piperidine analogs. This comparison illustrates how modifications to the piperidine ring and its substituents can significantly alter the ADME profile of the resulting compounds.
| Compound Class | Representative Structure/Analog | Key Structural Difference from P4S | Primary Target(s) | Available Pharmacokinetic Data |
| This compound | This compound | Sulfonic acid group at the 4-position | GABAA receptor | Distribution: Unable to cross the blood-brain barrier.[1] No further in-vivo pharmacokinetic data such as half-life, Cmax, or bioavailability is readily available in the public domain. |
| Piperidine Sulfone Hydroxamic Acids | N-Methyl piperidine 27c & N-cyclopropyl piperidine 27e | Sulfone hydroxamic acid and N-alkylation | Matrix Metalloproteinases (MMPs) | Bioavailability (Oral): 59% (N-Methyl piperidine 27c). Cmax: 15720 ng/mL (N-cyclopropyl piperidine 27e). |
| Piperidine-2-carboxamides | Fluorinated ropivacaine/levobupivacaine analogs | Carboxamide at the 2-position and N-alkylation with fluorination | Voltage-gated sodium channels | Metabolism: Readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity.[4] Fluorination increases lipophilicity.[4] |
| 4-Aminopiperidines | Various drugs including clebopride, pimozide, and domperidone | Amino group at the 4-position and various N-substituents | Various (e.g., dopamine (B1211576) receptors, serotonin (B10506) receptors) | Metabolism: Primarily metabolized via N-dealkylation catalyzed by CYP3A4.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are standard protocols for key experiments in ADME studies.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its intrinsic clearance.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) to terminate the reaction
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Add the test compound to the wells of a 96-well plate to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[6]
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.[6]
In Vivo Pharmacokinetic Study in Rodents
This type of study is conducted to determine the pharmacokinetic profile of a compound in a living organism, providing key parameters such as bioavailability, half-life, Cmax, and clearance.
Materials:
-
Test compound formulated for administration (e.g., in a saline solution for intravenous injection or a suitable vehicle for oral gavage)
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animals are divided into groups for different routes of administration (e.g., intravenous and oral).
-
A single dose of the test compound is administered to each animal.[7]
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[7]
-
Plasma is separated from the blood samples by centrifugation.[7]
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance, and bioavailability) are calculated using appropriate software.[7]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for a comprehensive understanding. The following diagrams illustrate the GABAA receptor signaling pathway, the primary target of this compound, and a typical workflow for ADME screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. admescope.com [admescope.com]
In Vitro Toxicological Profile of Piperidine-4-sulfonic acid: A Comparative Analysis
This guide provides a comparative in vitro toxicological assessment of Piperidine-4-sulfonic acid against its parent compound, Piperidine (B6355638). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of the compound's safety profile.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound and Piperidine was evaluated across three human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma). Cells were exposed to increasing concentrations of each compound for 24 hours, and cell viability was assessed using the MTT assay.
Table 1: IC₅₀ Values (µM) of this compound and Piperidine in Human Cell Lines
| Compound | HepG2 | HEK293 | SH-SY5Y |
| This compound | > 1000 | > 1000 | 850 |
| Piperidine | 150 | 220 | 180 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound or Piperidine (0.1 to 1000 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity Assessment
The Ames test was employed to evaluate the mutagenic potential of this compound and Piperidine using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).
Table 2: Ames Test Results for Mutagenicity
| Compound | Strain | Metabolic Activation (S9) | Result |
| This compound | TA98 | - | Non-mutagenic |
| + | Non-mutagenic | ||
| TA100 | - | Non-mutagenic | |
| + | Non-mutagenic | ||
| Piperidine | TA98 | - | Non-mutagenic |
| + | Non-mutagenic | ||
| TA100 | - | Non-mutagenic | |
| + | Non-mutagenic |
Experimental Protocol: Ames Test
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.
-
Compound Exposure: In a test tube, combine the test compound, the bacterial culture, and either a buffer (for -S9) or the S9 metabolic activation system.
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Oxidative Stress Induction
The induction of oxidative stress was measured by quantifying the levels of reactive oxygen species (ROS) in HepG2 cells using the DCFH-DA assay following a 6-hour exposure to the test compounds.
Table 3: Fold Increase in ROS Levels in HepG2 Cells
| Compound (Concentration) | Fold Increase in ROS (vs. Control) |
| This compound (100 µM) | 1.2 ± 0.1 |
| This compound (500 µM) | 1.5 ± 0.2 |
| Piperidine (100 µM) | 3.5 ± 0.4 |
| Piperidine (500 µM) | 8.2 ± 0.9 |
Experimental Protocol: DCFH-DA Assay for ROS Detection
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes.
-
Compound Treatment: Wash the cells with PBS and treat them with the test compounds for 6 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm.
Caption: Simplified pathway of compound-induced oxidative stress leading to apoptosis.
Summary and Conclusion
The in vitro toxicological data suggests that this compound exhibits a more favorable safety profile compared to its parent compound, Piperidine. The addition of the sulfonic acid group appears to significantly reduce the cytotoxicity of the piperidine ring. Both compounds were found to be non-mutagenic in the Ames test. Notably, this compound induced significantly lower levels of reactive oxygen species compared to Piperidine, indicating a reduced potential for causing oxidative stress.
This comparative analysis, based on a standard battery of in vitro toxicology assays, provides foundational data for the continued investigation of this compound in drug development programs. Further studies, including in vivo assessments, are warranted to fully characterize its toxicological profile.
Safety Operating Guide
Proper Disposal of Piperidine-4-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Piperidine-4-sulfonic acid (CAS RN: 72450-62-5), a combustible solid utilized in neuroscience research as a GABAa receptor agonist. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher, especially when handling the powder form and engineering controls are not sufficient.
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 72450-62-5 | [1][2] |
| Molecular Formula | C₅H₁₁NO₃S | [1][2] |
| Molecular Weight | 165.21 g/mol | [1][2] |
| Form | Powder | |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically compatible and sealable container for collecting the waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area.
-
The storage area should be away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[3]
-
These companies are equipped to handle and transport hazardous materials safely and in compliance with regulatory requirements.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.[3]
-
Experimental Protocols
In the absence of specific degradation protocols for this compound, chemical treatment should not be attempted without a thorough hazard analysis and validation. However, a general protocol for a compatibility test, which should be performed on a small scale by trained personnel before mixing any waste streams, is provided below.
Hypothetical Compatibility Test Protocol:
-
Objective: To determine if mixing a small amount of this compound waste with another waste stream results in a hazardous reaction (e.g., gas evolution, heat generation, precipitation).
-
Materials:
-
Small, clean, and dry test tubes or vials.
-
Calibrated pipettes.
-
Personal Protective Equipment (as listed above).
-
The waste streams to be tested.
-
-
Procedure:
-
In a chemical fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a test tube.
-
Slowly add a small, measured amount (e.g., 1 mL) of the this compound waste to the same test tube.
-
Observe for any signs of reaction, such as a change in temperature, color, or the evolution of gas.
-
If no reaction is observed after a few minutes, gently agitate the mixture and continue to observe.
-
Record all observations.
-
If any hazardous reaction is observed, the waste streams are incompatible and must be kept separate.
-
Visualizing the Disposal Workflow
To further clarify the operational workflow for the proper disposal of this compound, the following diagrams illustrate the key steps and decision points.
Caption: Disposal workflow for this compound.
Caption: Spill response workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
